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  • Product: Diethyl imidazole-2,4-dicarboxylate
  • CAS: 86724-13-2

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of Diethyl Imidazole-2,4-dicarboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl imidazole-2,4-dicarboxylate (C₉H₁₂N₂O₄), a versatile heterocyclic compound with applications in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl imidazole-2,4-dicarboxylate (C₉H₁₂N₂O₄), a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from closely related analogs, predictive models based on established spectroscopic principles, and authoritative literature to provide a robust and well-reasoned analysis.

Molecular Structure and Properties

Diethyl imidazole-2,4-dicarboxylate is a disubstituted imidazole featuring two ethyl ester groups at positions 2 and 4. The molecular weight of this compound is 212.20 g/mol .[1] The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms. The presence of the N-H proton allows for tautomerism, where the proton can reside on either nitrogen atom. This can lead to an averaging of the chemical environment of the 4 and 5 positions of the imidazole ring, a phenomenon that is important to consider in the interpretation of NMR spectra.

Due to the tautomerism, the nomenclature can sometimes be ambiguous, with "diethyl 1H-imidazole-2,5-dicarboxylate" also being used.[1] For the purpose of this guide, we will refer to the compound as Diethyl imidazole-2,4-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Diethyl imidazole-2,4-dicarboxylate, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0br s1HN-H
~7.80s1HH-5 (imidazole)
~4.45q, J = 7.1 Hz2H-OCH₂CH₃ (C2)
~4.40q, J = 7.1 Hz2H-OCH₂CH₃ (C4)
~1.42t, J = 7.1 Hz3H-OCH₂CH₃ (C2)
~1.38t, J = 7.1 Hz3H-OCH₂CH₃ (C4)

Interpretation:

  • N-H Proton: The proton on the nitrogen of the imidazole ring is expected to be a broad singlet in the downfield region of the spectrum, typically between 10.5 and 12.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.

  • Imidazole Ring Proton (H-5): The single proton on the imidazole ring is anticipated to appear as a singlet at approximately 7.80 ppm. The electron-withdrawing nature of the two carboxyl groups deshields this proton, shifting it downfield.

  • Ethyl Ester Protons: The two ethyl groups will each give rise to a quartet and a triplet. The methylene protons (-OCH₂CH₃) adjacent to the oxygen are deshielded and will appear as quartets around 4.40-4.45 ppm, with a coupling constant (J) of approximately 7.1 Hz due to coupling with the neighboring methyl protons. The methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and will appear as triplets around 1.38-1.42 ppm, also with a coupling constant of about 7.1 Hz. The slight difference in the chemical shifts of the two ethyl groups is expected due to their different positions on the imidazole ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.5C=O (C2-ester)
~161.0C=O (C4-ester)
~145.0C-2 (imidazole)
~138.0C-4 (imidazole)
~125.0C-5 (imidazole)
~61.5-OCH₂CH₃ (C2)
~61.0-OCH₂CH₃ (C4)
~14.2-OCH₂CH₃ (C2 & C4)

Interpretation:

  • Carbonyl Carbons: The carbons of the two ester carbonyl groups are expected to have the most downfield chemical shifts, appearing around 161.0-162.5 ppm.

  • Imidazole Ring Carbons: The carbons of the imidazole ring will appear in the aromatic region. The carbon at position 2 (C-2), situated between two nitrogen atoms, is expected to be the most downfield of the ring carbons, at approximately 145.0 ppm. The C-4 carbon, also attached to a nitrogen and a carboxyl group, will be similarly deshielded, appearing around 138.0 ppm. The C-5 carbon, bonded to a proton, is expected to be the most upfield of the ring carbons, at about 125.0 ppm.

  • Ethyl Ester Carbons: The methylene carbons (-OCH₂CH₃) will be found around 61.0-61.5 ppm, while the methyl carbons (-OCH₂CH₃) will be in the upfield region of the spectrum, at approximately 14.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Diethyl imidazole-2,4-dicarboxylate is expected to show characteristic absorption bands for the N-H, C-H, C=O, C-N, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000N-H stretchMedium
3050 - 3000C-H stretch (aromatic)Weak
2980 - 2850C-H stretch (aliphatic)Medium
1730 - 1710C=O stretch (ester)Strong
1600 - 1450C=C and C=N stretch (ring)Medium
1250 - 1200C-O stretch (ester)Strong
1100 - 1000C-N stretchMedium

Interpretation:

  • N-H Stretch: A medium intensity band in the 3100-3000 cm⁻¹ region is characteristic of the N-H stretching vibration of the imidazole ring.

  • C-H Stretches: Weak to medium bands for aromatic C-H stretching are expected around 3050-3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups will appear in the 2980-2850 cm⁻¹ range.

  • C=O Stretch: A strong, sharp absorption band in the region of 1730-1710 cm⁻¹ is a key diagnostic for the C=O stretching of the two ester functional groups.

  • Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring will give rise to a series of medium intensity bands in the 1600-1450 cm⁻¹ region.

  • C-O and C-N Stretches: A strong band corresponding to the C-O stretch of the ester groups is expected around 1250-1200 cm⁻¹. The C-N stretching vibrations of the imidazole ring will likely appear in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
212[M]⁺ (Molecular Ion)
167[M - OCH₂CH₃]⁺
139[M - COOCH₂CH₃]⁺
111[M - COOCH₂CH₃ - CO]⁺ or [M - 2 x OCH₂CH₃]⁺
68[Imidazole ring fragment]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 212, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of Diethyl imidazole-2,4-dicarboxylate under EI conditions is likely to proceed through the loss of the ethyl ester substituents.

    • A primary fragmentation would be the loss of an ethoxy radical (-OCH₂CH₃), resulting in a fragment ion at m/z 167.

    • Loss of the entire ethoxycarbonyl radical (-COOCH₂CH₃) would lead to a fragment at m/z 139.

    • Further fragmentation could involve the loss of a second ethoxy group or a molecule of carbon monoxide.

    • Cleavage of the imidazole ring itself can also occur, leading to smaller fragment ions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a compound such as Diethyl imidazole-2,4-dicarboxylate.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified Diethyl imidazole-2,4-dicarboxylate sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 500 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor).

  • Sample Analysis:

    • Place a small amount of the solid Diethyl imidazole-2,4-dicarboxylate sample onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation:

    • Prepare a dilute solution of Diethyl imidazole-2,4-dicarboxylate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

    • The compound will be vaporized and separated from any impurities on a capillary column. The temperature program of the GC oven should be optimized to ensure good separation.

  • Ionization and Mass Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

  • Data Analysis:

    • The mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Molecular Structure and Tautomerism

Caption: Tautomeric equilibrium of Diethyl imidazole-2,4-dicarboxylate.

Spectroscopic Analysis Workflow

G start Purified Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (FT-IR/ATR) start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the spectroscopic characterization of an organic compound.

References

  • PubChem. (n.d.). 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the X-ray Crystallography of Diethyl Imidazole-2,4-dicarboxylate

Abstract This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of Diethyl imidazole-2,4-dicarboxylate. The imidazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of Diethyl imidazole-2,4-dicarboxylate. The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmaceuticals and its versatile biological activities.[1][2] Determining the precise three-dimensional atomic arrangement of derivatives like Diethyl imidazole-2,4-dicarboxylate is paramount for understanding structure-activity relationships (SAR), optimizing drug design, and securing intellectual property.[3] This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for crystallizing the target compound, collecting high-quality diffraction data, and refining the crystal structure to a high degree of accuracy.

Introduction: The Significance of Structural Elucidation

The imidazole ring is a privileged scaffold in drug discovery, forming the core of drugs with anti-cancer, anti-microbial, and anti-inflammatory properties.[4] Diethyl imidazole-2,4-dicarboxylate, a member of this vital class, holds potential as a versatile building block for novel therapeutic agents.[5] Its dicarboxylate functional groups offer multiple points for chemical modification and can act as key hydrogen bond donors or acceptors, mediating interactions with biological targets.[6]

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[7] It provides unambiguous, high-resolution data on bond lengths, bond angles, conformational details, and intermolecular interactions.[3] This information is invaluable for:

  • Rational Drug Design: Understanding how the molecule packs in a crystal lattice and the non-covalent interactions it forms (e.g., hydrogen bonds, π–π stacking) provides critical insights for designing more potent and selective drug candidates.[8]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have drastically different physical properties, including solubility and bioavailability. Crystallography is essential for identifying and characterizing these forms.

  • Absolute Configuration Determination: For chiral molecules, X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry.[3]

This guide will walk through the entire workflow, from obtaining suitable single crystals to the final validation of the molecular structure.

Synthesis and Crystallization: The Foundational Step

The journey to a crystal structure begins with the synthesis of the compound and, crucially, the growth of a high-quality single crystal. The synthesis of imidazole dicarboxylates can be achieved through various established routes. A plausible approach for Diethyl imidazole-2,4-dicarboxylate is adapted from related literature, such as the reaction of diethyl 2-aminomalonate with an appropriate C1 source followed by cyclization and aromatization.[9]

Crystallization is often the most challenging, rate-limiting step in a crystallographic study. [10][11] The goal is to produce a single crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of significant defects like cracks or twinning.[7]

Causality in Method Selection

The choice of crystallization method is dictated by the physicochemical properties of the compound, primarily its solubility in various solvents. A preliminary solubility screening is a critical first step.[12] For a small organic molecule like Diethyl imidazole-2,4-dicarboxylate, solution-based methods are most effective.

  • Why Slow Evaporation? This is the simplest method. By allowing the solvent to evaporate slowly from a near-saturated solution, the concentration of the solute gradually increases, leading to supersaturation and, ideally, the formation of a few well-ordered crystals rather than a precipitate. The slow rate is key to allowing molecules sufficient time to arrange themselves into a periodic crystal lattice.

  • Why Vapor Diffusion? This technique offers more control than slow evaporation. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. This is particularly useful when the compound is highly soluble and evaporation alone is too rapid.

  • Why Solvent Layering? This method involves carefully layering a solvent in which the compound is soluble over a less-dense, miscible "anti-solvent" in which it is insoluble. Slow diffusion at the interface between the two layers creates a localized supersaturation zone, promoting crystal growth.

Field-Proven Crystallization Protocol for Diethyl Imidazole-2,4-dicarboxylate

This protocol is a robust starting point, leveraging the common solubility characteristics of similar organic esters.

Step 1: Purity Assessment

  • Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[13]

  • Action: Ensure the synthesized Diethyl imidazole-2,4-dicarboxylate is of high purity (>95%), as confirmed by NMR spectroscopy and LC-MS.

Step 2: Solvent Screening

  • Rationale: The ideal crystallization solvent (or solvent system) is one in which the compound has moderate solubility. Too high, and it won't crystallize; too low, and it won't dissolve enough material.

  • Action: Test the solubility of ~1-2 mg of the compound in 0.1 mL of a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A good starting point is often the solvent used for the final purification step. For this compound, ethanol or an ethanol/water mixture is a promising candidate.[14]

Step 3: Crystallization by Slow Evaporation

  • Dissolve 5-10 mg of the purified compound in the minimum amount of a suitable solvent (e.g., ethanol) in a small, clean vial.

  • Cover the vial with a cap, then pierce the cap with a needle or cover it with parafilm and poke a few small holes.

  • Causality: The small holes restrict the rate of solvent evaporation, preventing rapid precipitation and encouraging the growth of larger, more ordered crystals.

  • Place the vial in a vibration-free location at a constant temperature. Allow it to stand undisturbed for several days to weeks.

Step 4: Crystal Harvesting

  • Rationale: Mechanical shock can damage the delicate crystals.

  • Action: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryo-loop or a fine pipette.[15] Wick away excess solvent with the edge of a filter paper. The crystal should be immediately mounted for analysis or flash-cooled for storage.

X-ray Diffraction: From Crystal to Diffraction Pattern

X-ray crystallography is based on the principle of diffraction.[16] A periodic, ordered arrangement of atoms in a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[15] When a beam of monochromatic X-rays strikes the crystal, it is scattered by the electrons of the atoms. Due to the regular spacing of the atoms, most scattered waves interfere destructively, but in specific directions, they interfere constructively, producing a diffraction pattern of discrete spots or "reflections".[17] The geometry and intensity of this pattern hold the information about the crystal's internal structure.[7]

Experimental Workflow

The process of collecting X-ray diffraction data is a highly automated but technically demanding procedure.[18]

Diagram: X-ray Crystallography Workflow

XrayWorkflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Processing Data Processing (Indexing, Integration) Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement Final_Model Final Structural Model (CIF File) Refinement->Final_Model

Caption: The major stages of a single-crystal X-ray diffraction experiment.

Detailed Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. For data collection at low temperatures (typically 100-120 K), the crystal is flash-cooled in a stream of liquid nitrogen.

    • Causality: Low temperatures are used to minimize atomic vibrations and reduce radiation damage to the crystal, resulting in higher quality diffraction data to higher resolution.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer.[15] The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7] Modern software can automatically devise an optimal strategy to ensure the data is complete and has sufficient redundancy.[19] Each image contains a pattern of diffraction spots.

Structure Solution and Refinement: Decoding the Data

The collected diffraction images are processed to yield a list of reflection indices (h,k,l), which identify each spot, and their corresponding intensities.[20] This is where the computational part of crystallography begins.

Data Processing and Structure Solution
  • Indexing and Integration: The first step is to "index" the diffraction pattern, which means determining the dimensions of the unit cell (the basic repeating block of the crystal) and the crystal's symmetry (its space group).[7] The intensity of each reflection across all images is then integrated.

  • The Phase Problem: The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information for each reflection is lost during the experiment. This is the central "phase problem" in crystallography.

  • Direct Methods: For small molecules like Diethyl imidazole-2,4-dicarboxylate, the phase problem is typically solved using ab initio "direct methods". These are statistical methods that use relationships between the phases of the strongest reflections to derive an initial set of phases.[21]

  • Electron Density Map: Using the experimental amplitudes and the calculated initial phases, a Fourier transform is performed to generate an initial electron density map of the unit cell.[10] Peaks in this map correspond to atomic positions.

Structure Refinement: From a Model to the Final Structure

The initial model derived from the electron density map is an approximation. Structure refinement is the iterative process of adjusting the parameters of this model (atomic coordinates, atomic displacement parameters) to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[22]

Diagram: The Refinement Cycle

RefinementCycle Model Initial Atomic Model (x, y, z coordinates) Calc Calculate Structure Factors (Fc, calc_phases) Model->Calc Compare Compare with Observed Data (Fo vs. Fc) Calc->Compare LS Least-Squares Minimization (Adjust Model Parameters) Compare->LS LS->Model Update Parameters Map Calculate Difference Electron Density Map LS->Map Converged Model Converged? LS->Converged Map->Model Add/Correct Atoms Converged->LS No Final Final Validated Model Converged->Final Yes

Caption: The iterative cycle of crystallographic structure refinement.

The quality of the final model is assessed using several metrics, most notably the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 0.05 for small molecules) indicates a good fit.

Structural Analysis of Diethyl Imidazole-2,4-dicarboxylate: A Case Study

While a definitive structure from the Cambridge Structural Database (CSD) for the title compound is not publicly available as of this writing, we can present expected structural features and data based on closely related, published imidazole derivatives.[14][23][24]

Crystallographic Data Summary

The following table summarizes the type of data that would be obtained from a successful X-ray analysis. The values are hypothetical but representative for this class of compound.

Parameter Expected Value Significance
Chemical FormulaC₉H₁₂N₂O₄Confirms the elemental composition of the crystal.[25]
Molecular Weight212.20 g/mol Basic molecular property.[25]
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or Pca2₁Defines the specific symmetry operations within the unit cell.[7]
Unit Cell Dimensions (Å, °)a, b, c ≈ 8-15 Å; α, γ = 90°, β ≈ 90-110°Defines the size and shape of the repeating unit.[14]
Volume (ų)~1000-1500Volume of the unit cell.
Z4Number of molecules in the unit cell.
Temperature (K)100(2)Data collection temperature.
Final R indices [I > 2σ(I)]R1 ≈ 0.045, wR2 ≈ 0.12Indicators of the quality of the final refined model.
Goodness-of-fit (S)≈ 1.05Should be close to 1 for a good model.
Key Structural Insights
  • Molecular Conformation: The analysis would reveal the planarity of the imidazole ring and the relative orientation of the two diethyl carboxylate substituents. Torsion angles would define whether the ester groups are co-planar with the ring or twisted out of the plane.

  • Intermolecular Interactions: A key part of the analysis is identifying non-covalent interactions that stabilize the crystal packing. For Diethyl imidazole-2,4-dicarboxylate, one would expect to find:

    • N-H···O Hydrogen Bonds: The imidazole N-H donor is likely to form a strong hydrogen bond with a carbonyl oxygen acceptor of a neighboring molecule, linking the molecules into chains or sheets.[14]

    • C-H···O Interactions: Weaker C-H donors from the ethyl groups or the imidazole ring may also interact with carbonyl oxygens.

    • π–π Stacking: The electron-rich imidazole rings may stack on top of each other, contributing to the overall stability of the crystal lattice.[8]

Understanding this 3D arrangement provides a powerful template for structure-based drug design, allowing scientists to design molecules that can form similar interactions with a target protein's active site.

Conclusion

X-ray crystallography is an indispensable tool in modern drug discovery and materials science. This guide has outlined a comprehensive, technically grounded workflow for determining the crystal structure of Diethyl imidazole-2,4-dicarboxylate. By carefully applying the principles of synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise and unambiguous three-dimensional molecular structure. This detailed structural knowledge is the bedrock upon which further advancements in medicinal chemistry, driven by a rational understanding of molecular interactions, can be built.

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  • ACS Publications. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 1-(2,4-Dichlorophenacyl) imidazole. Retrieved from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Thermo Fisher Scientific. (n.d.). 2-Ethyl-4-methyl-1H-imidazole-5-carbaldehyde, 97%. Retrieved from [Link]

  • University of Durham. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Chemical Reactivity of Ester Groups in Diethyl Imidazole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Diethyl imidazole-2,4-dicarboxylate (DEIDC) is a versatile heterocyclic compound featuring two ester groups at positions 2 and 4 of the imidazole r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl imidazole-2,4-dicarboxylate (DEIDC) is a versatile heterocyclic compound featuring two ester groups at positions 2 and 4 of the imidazole ring. The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals[1]. The reactivity of the ester functionalities on DEIDC provides a gateway for a multitude of chemical transformations, enabling the synthesis of diverse derivatives with potential therapeutic applications. This guide offers a comprehensive exploration of the chemical reactivity of these ester groups, focusing on hydrolysis, aminolysis, reduction, and reactions with organometallic reagents. Particular emphasis is placed on the regioselectivity of these reactions, providing insights into the differential reactivity of the C2 and C4 positions. This document is intended to serve as a technical resource, providing both mechanistic understanding and practical, field-proven protocols for the synthetic chemist.

Introduction: The Strategic Importance of Diethyl Imidazole-2,4-dicarboxylate

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of many biological molecules, including the amino acid histidine and purine bases in nucleic acids. This prevalence in nature has made the imidazole scaffold a focal point in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2].

Diethyl imidazole-2,4-dicarboxylate stands out as a particularly useful building block. Its two ester groups are amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Understanding and controlling the reactivity of these ester moieties is paramount for the rational design and synthesis of novel imidazole-based drug candidates. A key aspect of DEIDC's chemistry is the potential for regioselective reactions, enabling the selective modification of one ester group over the other. This guide will delve into the factors governing this selectivity and provide protocols to achieve desired synthetic outcomes.

Physicochemical Properties and Electronic Profile

The reactivity of the ester groups in DEIDC is intrinsically linked to the electronic nature of the imidazole ring. The imidazole ring is electron-rich and aromatic[1]. The two nitrogen atoms influence the electron density distribution within the ring and, consequently, the electrophilicity of the carbonyl carbons of the ester groups.

PropertyValue
Molecular Formula C9H12N2O4[3]
Molar Mass 212.20 g/mol
Appearance White to off-white solid
Melting Point 148-152 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

The C2 position of the imidazole ring is generally more electron-deficient than the C4 and C5 positions, which can influence the relative reactivity of the attached ester group[1]. This electronic difference is a key factor in achieving regioselective transformations.

Chemical Reactivity at the Ester Moieties

The ester groups of DEIDC can undergo a range of classical ester transformations. The following sections provide a detailed examination of the most synthetically useful reactions.

Hydrolysis (Saponification)

The hydrolysis of the diethyl esters to the corresponding carboxylic acids is a fundamental transformation. This reaction is typically carried out under basic conditions using an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Regioselectivity: Selective mono-hydrolysis is a significant challenge but can be achieved by carefully controlling the reaction conditions. One study on a related N-substituted diethyl 5-aminoimidazole-2,4-dicarboxylate demonstrated that using one equivalent of dilute sodium hydroxide solution resulted in the selective hydrolysis of the C2-ester group, yielding the corresponding imidazole-4-carboxylate[4]. This suggests that the C2-ester is more susceptible to nucleophilic attack under these conditions. The increased reactivity at C2 can be attributed to the electronic influence of the two adjacent nitrogen atoms, which makes the C2 carbonyl carbon more electrophilic.

Amidation_Workflow Start DEIDC + Amine (R-NH2) Reaction Heat in suitable solvent (e.g., EtOH, DMF) Start->Reaction Workup Solvent removal and purification Reaction->Workup Product Mono- or Di-amide Workup->Product Reduction_Mechanism Ester R-COOEt Aldehyde [R-CHO] Ester->Aldehyde + [H⁻] LiAlH4 LiAlH₄ Alcohol R-CH₂OH Aldehyde->Alcohol + [H⁻] Regioselectivity Imidazole N C2 (δ+) N C4 (δ) C5

Sources

Exploratory

A Historical Literature Review of Diethyl Imidazole-2,4-dicarboxylate Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. Among its many derivatives, imidazole dicarboxylates, such as Diethyl imidazole-2,4-dicarboxylate, serve as highly versatile scaffolds for the synthesis of complex molecular architectures. This technical guide provides a comprehensive historical review of the synthetic methodologies developed to construct this important heterocyclic system. We will journey from the foundational, often harsh, classical name reactions to the elegant and efficient multi-component and cycloaddition strategies that define modern organic synthesis. This narrative emphasizes the causal relationships behind experimental choices, offering field-proven insights into the evolution of synthetic strategy, from brute-force oxidation to atom-economical, regioselective constructions.

Chapter 1: The Foundations - Classical Syntheses of the Imidazole Core

The story of any complex substituted imidazole begins with the fundamental methods developed to construct the parent ring. These early reactions, while sometimes limited in scope or yield, were revolutionary for their time, demonstrating that the stable aromatic imidazole core could be assembled from simple, acyclic precursors.

The Debus-Radziszewski Synthesis: The Genesis of Imidazole Chemistry

First reported by Heinrich Debus in 1858, the reaction of glyoxal, formaldehyde, and ammonia stands as the inaugural synthesis of the imidazole ring.[1] This method, later expanded upon by Bronisław Radziszewski, evolved into a versatile multi-component reaction (MCR) that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a wide range of substituted imidazoles.[2]

The enduring genius of this approach lies in its convergence. Instead of a linear, step-by-step assembly, three or four simple components are combined in a single pot, leading to a rapid increase in molecular complexity.[2][3] The causality behind its success is the sequential formation of imine intermediates, which then undergo cyclization and oxidation (or dehydrogenation) to furnish the aromatic imidazole ring.

Caption: Fig. 1: Generalized Debus-Radziszewski Mechanism

The Marckwald Synthesis: A Pathway via α-Aminoketones

Another classical approach, the Marckwald synthesis, provides access to 2-mercaptoimidazoles by reacting α-aminoketones with cyanates or isothiocyanates.[4] The resulting 2-mercaptoimidazoles can then be desulfurized to yield the corresponding imidazole.[4] This method introduced a different strategic disconnection, building the ring from a pre-formed C-C-N fragment (the α-aminoketone). While effective, its utility is dependent on the accessibility of the requisite amino-carbonyl starting materials.

These foundational methods established the chemical logic for imidazole synthesis. However, they often required harsh conditions and offered limited control over substitution patterns, particularly for installing sensitive functional groups like esters directly. This set the stage for the development of more refined and targeted synthetic routes.

Chapter 2: Early Routes to the Dicarboxylate Scaffold

With the fundamental ring syntheses established, chemists turned their attention to creating more complex, functionalized imidazoles. The direct synthesis of Diethyl imidazole-2,4-dicarboxylate was not an early focus; instead, efforts centered on producing its precursor, imidazole-4,5-dicarboxylic acid. These early methods often relied on the aggressive modification of a pre-existing heterocyclic core.

Oxidation of Benzimidazole

One of the most direct, albeit forceful, methods involved the oxidative cleavage of the benzene ring of benzimidazole.[5] Strong oxidizing agents like potassium permanganate or potassium dichromate were used to chew away the fused benzene ring, leaving the more robust imidazole core functionalized with two carboxylic acid groups at the 4 and 5 positions.[5]

Causality: The choice of this strategy was driven by the stability of the imidazole ring to oxidation compared to the benzene ring. However, the harsh conditions (strong oxidants, high temperatures) severely limited the functional group tolerance, making it unsuitable for sensitive substrates and posing significant safety and environmental concerns.

From Tartaric Acid Dinitrate

An older, more esoteric synthesis reported in 1891 demonstrated the formation of imidazole-4,5-dicarboxylic acid from the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[5] This method, while historically interesting, involves energetic starting materials and is rarely used today.

These early approaches highlight a common theme in historical synthesis: achieving the target molecule by any means necessary, often at the cost of elegance, efficiency, and safety. The need for more economical and milder methods was a powerful driver for innovation.

Method Starting Material Key Reagents Primary Product Key Disadvantages Reference
Benzimidazole OxidationBenzimidazoleKMnO₄ or K₂Cr₂O₇Imidazole-4,5-dicarboxylic acidHarsh conditions, low functional group tolerance, waste generation[5]
Tartaric Acid RouteTartaric acid dinitrateNH₃, FormaldehydeImidazole-4,5-dicarboxylic acidEnergetic/uncommon starting materials, low yield[5]

Table 1: Comparison of Early Synthetic Routes to Imidazole-4,5-dicarboxylic Acid.

Chapter 3: The Modern Era - Regiocontrolled and Convergent Syntheses

The latter half of the 20th century and the dawn of the 21st saw a paradigm shift in synthetic strategy. The focus moved away from the modification of pre-formed rings towards methods that construct the imidazole core with the desired functionality already in place. This approach offers superior control over regiochemistry, improves atom economy, and accommodates a much broader range of sensitive functional groups.

[3+2] Cycloaddition Strategies

A powerful modern strategy involves the [3+2] cycloaddition of a three-atom component with a two-atom component to assemble the five-membered ring.[6] For instance, the reaction of 2H-azirines (an N-C-C fragment) with benzimidates (a C-N fragment) in the presence of a Lewis acid catalyst like zinc(II) chloride can produce highly substituted imidazoles.[6] The choice of substituents on the azirine and the imidate directly translates to the substitution pattern in the final product, allowing for the regioselective incorporation of ester moieties at specific positions.[6]

Caption: Fig. 2: Logic of [3+2] Cycloaddition

The Rise of Multi-Component Reactions (MCRs)

Modern MCRs, the direct descendants of the Debus-Radziszewski synthesis, have become a preferred method for generating libraries of complex imidazoles.[3] A typical modern MCR for a tetrasubstituted imidazole might involve the one-pot condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate.[3] By carefully selecting starting materials that already contain ester groups (e.g., using an aldehyde or diketone bearing an ester), chemists can directly synthesize imidazole carboxylates and dicarboxylates in a single, efficient step.

Causality and Advantages: The scientific driver for MCRs is the principle of convergence and atom economy. By combining multiple components simultaneously, synthetic pathways are shortened dramatically. This reduces waste, saves time and resources, and allows for the rapid generation of molecular diversity, a crucial advantage in drug discovery.[3]

Chapter 4: A Modern Protocol - Synthesis of a Diethyl Imidazole Dicarboxylate Derivative

While a definitive historical synthesis for the parent Diethyl imidazole-2,4-dicarboxylate is elusive in early literature, modern methods provide clear and efficient pathways to closely related, highly functionalized analogs. The following protocol, adapted from the synthesis of Diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate, illustrates the principles of modern imidazole construction.[7] This reaction showcases the formation of the imidazole ring from acyclic precursors that already contain the requisite diethyl ester functionalities.

Detailed Experimental Protocol

Reaction: Synthesis of Diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate.[7]

Objective: To construct a highly substituted imidazole dicarboxylate ring system from acyclic ester-containing precursors.

Materials:

  • Ethyl N-(p-methoxybenzyl)oxamate

  • Ethyl 2-isocyanoacetate

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of ethyl N-(p-methoxybenzyl)oxamate (1.0 eq) and ethyl 2-isocyanoacetate (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure Diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate.

Mechanistic Rationale

This reaction is a powerful example of a base-catalyzed condensation-cyclization. The potassium carbonate acts as a base to deprotonate the α-carbon of the ethyl 2-isocyanoacetate, generating a nucleophilic isocyano-enolate. This nucleophile then attacks one of the carbonyl groups of the oxamate. A series of subsequent intramolecular rearrangements and cyclization steps, driven by the formation of the stable aromatic imidazole ring, leads to the final product.

Reaction_Workflow Fig. 3: Workflow for Modern Imidazole Dicarboxylate Synthesis Start Combine Reactants: - Ethyl N-(p-methoxybenzyl)oxamate - Ethyl 2-isocyanoacetate - K2CO3 in DMF Stir Stir at Room Temperature (Inert Atmosphere) Start->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup (Ice-water, Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product: Diethyl 5-amino-1-(p-methoxybenzyl) -imidazole-2,4-dicarboxylate Purify->Product

Caption: Fig. 3: Workflow for Modern Imidazole Dicarboxylate Synthesis

Conclusion and Future Outlook

The historical journey to synthesize Diethyl imidazole-2,4-dicarboxylate and its relatives mirrors the broader evolution of organic chemistry. We have progressed from the brute-force, high-temperature reactions of the 19th century to the elegant, highly-controlled, and atom-economical multi-component and cycloaddition reactions of today. The emphasis has shifted from merely making a molecule to making it efficiently, safely, and with precise control over its architecture.

Looking ahead, the field will continue to be driven by the principles of green chemistry. The development of novel catalytic systems (including biocatalysis), the use of flow chemistry to improve safety and scalability, and the design of new MCRs that further minimize waste will define the next chapter in the synthesis of these invaluable heterocyclic building blocks.

References

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  • Gergely, A., & Klemm, K. (1985). Preparation of imidazole-4,5-dicarboxylic acid. U.S. Patent No. 4,550,176. Washington, DC: U.S.
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  • GurnosJones, G. R., et al. (1983). Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 809-815. [Link]

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Foundational

Unlocking the Molecular Landscape of Diethyl Imidazole-2,4-dicarboxylate: A Technical Guide to Quantum Chemical Calculations for Drug Discovery

For Immediate Release WALLINGFORD, CT – January 24, 2026 – In the intricate dance of drug discovery, understanding the fundamental quantum mechanical properties of a molecule is paramount to predicting its behavior, opti...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

WALLINGFORD, CT – January 24, 2026 – In the intricate dance of drug discovery, understanding the fundamental quantum mechanical properties of a molecule is paramount to predicting its behavior, optimizing its efficacy, and ensuring its safety. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of performing quantum chemical calculations on Diethyl imidazole-2,4-dicarboxylate. This molecule, a key building block in the synthesis of various pharmaceuticals, serves as an exemplary case study for the application of computational chemistry in modern medicinal science.[1]

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds and its ability to confer favorable properties such as high bioavailability and good tissue penetration.[2][3][4][5][6] By leveraging the power of computational tools, we can dissect the electronic structure and predict the reactivity of Diethyl imidazole-2,4-dicarboxylate, offering invaluable insights for the rational design of novel therapeutics.

The Strategic Imperative of In Silico Analysis

Before embarking on costly and time-consuming laboratory synthesis and testing, quantum chemical calculations provide a powerful and cost-effective means to evaluate a molecule's potential.[7] Density Functional Theory (DFT) has emerged as a particularly robust method in this domain, offering a balance of accuracy and computational efficiency for studying pharmaceutically relevant molecules.[7][8][9][10][11] Through DFT, we can elucidate a molecule's ground state energy, electronic density, and other critical properties that govern its interactions with biological targets.[7][8]

This guide will detail the essential computational protocols, from initial molecular construction to the analysis of key quantum chemical descriptors, providing a self-validating framework for researchers to apply to their own investigations.

The Computational Workflow: A Step-by-Step Protocol

The following sections outline a detailed, field-proven methodology for the quantum chemical analysis of Diethyl imidazole-2,4-dicarboxylate. This workflow is designed to be executed using widely accessible computational chemistry software such as Gaussian or ORCA.[11][12][13]

Step 1: Molecular Structure Construction

The initial step involves the creation of the 3D structure of Diethyl imidazole-2,4-dicarboxylate. This can be accomplished using molecular building software like GaussView, Avogadro, or ChemDraw. The starting geometry should be a reasonable approximation of the molecule's expected conformation. The chemical structure and identifying information for Diethyl imidazole-2,4-dicarboxylate can be found in public databases such as PubChem (CID 11481268).

Step 2: Geometry Optimization

The initial molecular structure is a mere starting point. To obtain a realistic representation of the molecule, its geometry must be optimized to find the lowest energy conformation on the potential energy surface. This is a critical step, as the accuracy of all subsequent calculations depends on a well-optimized structure.

Protocol:

  • Select a Theoretical Method and Basis Set: For organic molecules of this size, the B3LYP hybrid functional is a widely used and reliable choice within the framework of DFT. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, the 6-311G(d,p) Pople-style basis set offers a good balance of accuracy and computational cost. This basis set includes diffuse functions and polarization functions on both heavy atoms and hydrogens, which are important for accurately describing the electron distribution in a molecule with heteroatoms and polar bonds.

  • Perform the Optimization Calculation: The geometry optimization is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces until a stationary point is reached.

  • Frequency Analysis: Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two crucial purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).

    • Thermodynamic Properties: The frequency calculation also provides important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3: Analysis of Molecular Properties

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Table 1: Key Quantum Chemical Descriptors from HOMO-LUMO Analysis

DescriptorFormulaSignificance in Drug Development
HOMO Energy (EHOMO) -Indicates the molecule's electron-donating ability.
LUMO Energy (ELUMO) -Indicates the molecule's electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOCorrelates with chemical reactivity and stability.
Ionization Potential (IP) -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2The power of an atom to attract electrons.
Electrophilicity Index (ω) χ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. This information is invaluable for understanding the electrostatic interactions that govern drug-receptor binding.[9] By identifying the electron-rich and electron-deficient regions of Diethyl imidazole-2,4-dicarboxylate, we can predict which atoms are likely to participate in hydrogen bonding or other non-covalent interactions with a biological target. It is important to note that Mulliken charges can be sensitive to the choice of basis set, and other charge partitioning schemes like Natural Bond Orbital (NBO) analysis can also be employed for a more robust understanding.

Visualizing the Computational Workflow and Molecular Properties

To better illustrate the logical flow of the quantum chemical calculations and the relationships between the derived properties, the following diagrams are provided in the DOT language for Graphviz.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (DFT) cluster_analysis Property Analysis cluster_application Application in Drug Design A 1. Build 3D Structure (e.g., GaussView) B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy Structure) B->C D Optimized Molecular Geometry C->D E HOMO-LUMO Analysis D->E F Mulliken Population Analysis D->F G Molecular Electrostatic Potential (MEP) D->G H Reactivity Prediction E->H I Drug-Receptor Interaction Modeling F->I G->I J Pharmacokinetic Property Estimation H->J I->J

Caption: Computational workflow for the quantum chemical analysis of Diethyl imidazole-2,4-dicarboxylate.

Molecular_Properties cluster_core Core Calculation cluster_electronic Electronic Properties cluster_reactivity Reactivity Descriptors Opt Optimized Geometry HOMO HOMO Energy Opt->HOMO LUMO LUMO Energy Opt->LUMO Charges Mulliken Charges Opt->Charges Gap HOMO-LUMO Gap HOMO->Gap LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Stability Kinetic Stability Gap->Stability Binding Binding Site Prediction Charges->Binding

Caption: Interrelationship of calculated molecular properties and their implications.

Conclusion and Future Directions

This technical guide provides a foundational framework for conducting quantum chemical calculations on Diethyl imidazole-2,4-dicarboxylate. The insights gleaned from these in silico studies are instrumental in guiding the subsequent stages of drug development, from lead optimization to understanding potential metabolic pathways. By embracing these computational methodologies, researchers can accelerate the discovery of novel therapeutics, armed with a deeper understanding of the molecular forces that govern biological activity. Future work could involve extending these calculations to include solvent effects, which can significantly influence molecular conformation and properties, as well as performing molecular docking studies to investigate the binding of this molecule within the active site of a specific biological target.

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  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). Molecules, 26(3), 594. [Link]

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  • Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. (2022). ACS Omega, 7(51), 48115-48124. [Link]

  • Quantum Guru Ji. (2023, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Pharmaceutical Intermediates: The Role of Diethyl 2-Propylimidazole-4,5-dicarboxylate. [Link]

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  • DFTK.jl. (n.d.). Geometry optimization. [Link]

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Protocols & Analytical Methods

Method

The Versatile Scaffold: Diethyl Imidazole-2,4-dicarboxylate in Modern Medicinal Chemistry

Introduction: The Enduring Significance of the Imidazole Core The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, its ability to engage in various non-covalent interac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Imidazole Core

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, its ability to engage in various non-covalent interactions, and its presence in numerous biologically active molecules.[1][2] This five-membered aromatic heterocycle, with its two nitrogen atoms, is not merely a passive scaffold but an active participant in molecular recognition, often serving as a bioisostere for other functional groups or as a key coordinating moiety.[3][4] Its derivatives form the basis of a wide array of therapeutics, including antifungal agents, anticancer drugs, and antihypertensives.[1][2] Among the vast family of imidazole-based building blocks, Diethyl imidazole-2,4-dicarboxylate and its analogs stand out as exceptionally versatile intermediates, offering medicinal chemists a robust platform for the construction of complex and potent pharmaceutical agents.[3] This guide provides an in-depth exploration of the applications and experimental protocols associated with this pivotal molecule.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. Diethyl imidazole-2,4-dicarboxylate is a stable, crystalline solid, with characteristics that make it amenable to a variety of reaction conditions.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄[5]
Molecular Weight 212.20 g/mol [5]
Appearance White to yellow powder/crystal
Melting Point 166 °C
Boiling Point (Predicted) 356.7 ± 34.0 °C
Density (Predicted) 1.249 ± 0.06 g/cm³
pKa (Predicted) 8.53 ± 0.10
CAS Number 86724-13-2[5]

General Synthesis Protocol: Esterification of Imidazole-2,4-dicarboxylic Acid

The most direct route to Diethyl imidazole-2,4-dicarboxylate is the esterification of its corresponding dicarboxylic acid. This method is robust and scalable, making it suitable for both laboratory and industrial applications. The following protocol is a generalized procedure based on established esterification chemistry.

Causality Behind Experimental Choices:
  • Excess Ethanol: Ethanol serves as both the reactant and the solvent, ensuring the reaction goes to completion by Le Chatelier's principle.

  • Acid Catalyst (e.g., Thionyl Chloride or Sulfuric Acid): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Thionyl chloride is particularly effective as it converts the carboxylic acid to an acyl chloride in situ, which is highly reactive towards the alcohol, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction forward.

  • Anhydrous Conditions: Water can hydrolyze the ester product back to the carboxylic acid, hence the use of absolute ethanol and the careful control of moisture.

  • Temperature Control: The initial cooling prevents runaway reactions, especially when using highly reactive catalysts like thionyl chloride. The subsequent heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Neutralization and Work-up: The pH adjustment is crucial to remove the acid catalyst and any unreacted carboxylic acid. The aqueous work-up and extraction isolate the less polar ester product from the more polar impurities.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend imidazole-2,4-dicarboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acid catalyst (e.g., thionyl chloride, 2.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Gradually warm the mixture to room temperature and then heat to reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Diethyl imidazole-2,4-dicarboxylate as a crystalline solid.

Application Highlight: Synthesis of a Key Precursor for Angiotensin II Receptor Blockers

A prominent application of a close analog, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is in the synthesis of the antihypertensive drug Olmesartan Medoxomil. The dicarboxylate functionality serves as a versatile handle for the introduction of other key structural motifs. The following protocol illustrates the selective reaction at one of the ester groups.

The Strategic Role of the Dicarboxylate Group:

The presence of two ester groups at the 4 and 5 positions of the imidazole ring is a key strategic element. It allows for differential reactivity, enabling the selective modification of one ester while leaving the other intact for subsequent transformations. In the synthesis of Olmesartan precursors, one ester is converted into a tertiary alcohol via a Grignard reaction, a crucial step in building the final drug molecule. This selective transformation highlights the utility of Diethyl imidazole-dicarboxylates as platforms for creating molecular complexity.

Experimental Workflow: Grignard Reaction with Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

G A Diethyl 2-propyl-1H- imidazole-4,5-dicarboxylate C Reaction at -10 to 0 °C in Tetrahydrofuran A->C Substrate B Methylmagnesium Chloride (Grignard Reagent) B->C Reagent D Quenching with aq. Ammonium Chloride C->D E Extraction with Ethyl Acetate D->E F Purification E->F G Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propylimidazole-5-carboxylate F->G Product

Caption: Workflow for the selective Grignard reaction.

Detailed Protocol:
  • Preparation of the Grignard Reagent: Prepare or obtain a standardized solution of methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to -10 to 0 °C. Slowly add the MeMgCl solution (excess, e.g., 4.0 eq) dropwise, maintaining the internal temperature within the specified range. The reaction is highly exothermic and requires careful monitoring.

  • Reaction Monitoring: Stir the mixture at -5 to 0 °C for approximately 10-30 minutes after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, can be purified by crystallization from a suitable solvent like diisopropyl ether.[6]

Conclusion: A Versatile Building Block for Future Drug Discovery

Diethyl imidazole-2,4-dicarboxylate and its derivatives are more than just simple heterocyclic molecules; they are enabling tools for medicinal chemists. The strategic placement of the dicarboxylate groups provides a canvas for a wide range of chemical transformations, allowing for the efficient construction of complex molecular architectures with diverse biological activities. The protocols outlined here, derived from established industrial and academic syntheses, provide a solid foundation for researchers to explore the full potential of this remarkable scaffold in the ongoing quest for novel and effective therapeutics.

References

  • Cai, Y., et al. (2018). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
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  • Weigel, S., et al. (2014). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 62(13), 2997-3004.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
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Application

Application Notes: Leveraging Diethyl Imidazole-2,4-dicarboxylate for Kinase Inhibitor Discovery

Introduction: The Strategic Importance of the Imidazole Scaffold in Kinase Inhibition Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most critical "druggable" target classes in modern medicine.[3] A key strategy in developing selective kinase inhibitors involves the use of heterocyclic scaffolds that can effectively interact with the ATP-binding site of the kinase.[4][5] Among these, the imidazole ring system has emerged as a privileged scaffold.[6][7] Its electron-rich nature and ability to participate in multiple non-covalent interactions, such as hydrogen bonding and van der Waals forces, make it an ideal anchor for designing potent and selective inhibitors.[7][8]

Many successful kinase inhibitors targeting key signaling proteins like p38 MAP kinase and BRAF are built around a substituted imidazole core.[4][9][10][11][12] These inhibitors typically function as ATP-competitive agents, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates.[4][13]

This guide focuses on the utility of Diethyl imidazole-2,4-dicarboxylate as a versatile and strategic starting material for generating focused libraries of novel imidazole-based kinase inhibitors. Its diester functionality at the 2- and 4-positions provides convenient chemical handles for rapid diversification, enabling a systematic exploration of the chemical space around the core to identify potent and selective drug candidates.

Part 1: Synthetic Strategy - Focused Library Generation

The primary advantage of Diethyl imidazole-2,4-dicarboxylate is the reactivity of its two ester groups. These can be readily converted into amides, which are excellent hydrogen bond donors and acceptors, crucial for kinase hinge-binding interactions. This protocol outlines a parallel synthesis approach to create a diverse di-amide library.

Protocol 1: Parallel Amidation of Diethyl Imidazole-2,4-dicarboxylate

Principle: This protocol employs a straightforward nucleophilic acyl substitution reaction. The ethyl ester groups of the starting material are reacted with a diverse panel of primary or secondary amines to generate a library of corresponding di-amides. Performing this in a multi-well plate format allows for the efficient generation of dozens to hundreds of discrete compounds.

Materials:

  • Diethyl imidazole-2,4-dicarboxylate

  • A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, morpholine, piperidines)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Trimethylaluminum (2M solution in toluene) or another suitable coupling agent.

  • Inert gas supply (Nitrogen or Argon)

  • 96-well reaction block or individual reaction vials

  • Standard laboratory glassware and purification equipment (e.g., preparative HPLC or column chromatography)

Procedure:

  • Preparation: Under an inert atmosphere, prepare a stock solution of Diethyl imidazole-2,4-dicarboxylate in the chosen anhydrous solvent (e.g., 0.1 M).

  • Amine Array: In the wells of a 96-well reaction block, dispense an aliquot of each unique amine from your library (e.g., 2.5 equivalents relative to the ester).

  • Reaction Initiation: To each well, add the Diethyl imidazole-2,4-dicarboxylate stock solution (1.0 equivalent).

  • Coupling Agent Addition: Carefully and slowly add trimethylaluminum solution (2.2 equivalents) to each well at 0°C. Causality Note: Trimethylaluminum acts as a Lewis acid, activating the ester carbonyl for nucleophilic attack by the amine, and also serves as a scavenger for the ethanol byproduct, driving the reaction to completion.

  • Reaction: Seal the reaction block and heat to 80-100°C for 12-24 hours. Monitor the reaction progress by LC-MS analysis of a representative well.

  • Quenching: After cooling to room temperature, carefully quench each reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Extraction & Purification: Extract the product from each well using an appropriate organic solvent (e.g., ethyl acetate). The crude products can then be purified using parallel preparative HPLC or silica gel chromatography to yield the final di-amide library.

  • Characterization: Confirm the identity and purity of each library member using LC-MS and ¹H NMR.

Diagram: Synthetic Workflow This diagram illustrates the parallel synthesis strategy starting from the central building block.

G cluster_start Starting Material cluster_process Process A Diethyl imidazole-2,4-dicarboxylate C Parallel Amidation (96-well plate) A->C 1.0 equiv B1 Amine 1 (e.g., 4-Fluoroaniline) B1->C 2.5 equiv B2 Amine 2 (e.g., Benzylamine) B2->C 2.5 equiv B3 Amine n (e.g., Morpholine) B3->C 2.5 equiv D1 Di-amide 1 C->D1 D2 Di-amide 2 C->D2 Dn Di-amide n C->Dn

Caption: Workflow for generating a di-amide library.

Part 2: Biochemical Screening for Kinase Inhibition

Once the compound library is synthesized, the next critical step is to screen it for inhibitory activity against a target kinase.[1][3] Luminescence-based assays that quantify ATP consumption are robust, sensitive, and highly amenable to high-throughput screening (HTS).[14]

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

Principle: The ADP-Glo™ assay is a universal kinase assay that measures the amount of ADP produced during the kinase reaction.[15] The kinase reaction is first stopped and the remaining ATP is depleted. Then, ADP is converted back into ATP, which is used by luciferase to generate a light signal that is directly proportional to kinase activity.[15] Inhibitors of the kinase will result in less ADP production and therefore a lower luminescence signal.[15]

Materials:

  • Recombinant target kinase (e.g., BRAF V600E, p38α)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Assay Setup: To the wells of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and its specific substrate peptide.

  • Compound Addition: Add 25 nL of each compound from the synthesized library (typically at a screening concentration of 10 µM) or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the appropriate wells.

  • Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Expert Insight: The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin components. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Presentation: The raw luminescence data is first converted to percent inhibition relative to controls. Promising "hits" are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Table 1: Representative Screening and IC50 Data

Compound ID% Inhibition @ 10 µMIC50 (µM)Target Kinase
DEID-Amide-018.2%> 50BRAF V600E
DEID-Amide-0291.5%0.85BRAF V600E
DEID-Amide-0345.3%12.2BRAF V600E
DEID-Amide-0498.2%0.05p38α
Staurosporine99.8%0.01p38α

Diagram: Principle of the ADP-Glo™ Assay This diagram shows the two-step process of the ADP-Glo assay.

ADP_Glo cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Detection ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ADP_detect ADP ADP->ADP_detect Measured Inhibitor Inhibitor Inhibitor->Kinase Blocks Reaction ATP_detect ATP ADP_detect->ATP_detect Detection Reagent Luciferase Luciferase ATP_detect->Luciferase Light Light (Luminescence) Luciferase->Light

Caption: Two-step enzymatic process of the ADP-Glo assay.

Part 3: Cell-Based Target Engagement and Efficacy

A compound that is potent in a biochemical assay must also be effective in a cellular context.[3] Cell-based assays are crucial for confirming that an inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and produce the desired biological effect.

Protocol 3: Western Blotting for Phospho-Protein Inhibition

Principle: This protocol assesses the ability of an inhibitor to block a specific kinase signaling pathway within cancer cells. For example, a BRAF inhibitor should reduce the phosphorylation of its downstream target, MEK.[16] This is visualized by Western blotting, which uses antibodies to detect the levels of both the phosphorylated protein and the total protein. A successful inhibitor will decrease the phospho-protein signal without affecting the total protein level.

Materials:

  • Cancer cell line with a constitutively active target kinase (e.g., A375 melanoma cells for BRAF V600E)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Inhibitor "hits" from the biochemical screen

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture: Plate A375 cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using a digital imaging system.

  • Stripping & Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-MEK) and a loading control (e.g., anti-GAPDH).

Diagram: BRAF-MEK-ERK Signaling Pathway This diagram shows a simplified version of the MAPK pathway targeted by BRAF inhibitors.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates (P) ERK ERK MEK->ERK Phosphorylates (P) Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor DEID-Amide-02 Inhibitor->BRAF Inhibits

Caption: Inhibition of the MAPK signaling cascade.

Conclusion and Future Directions

Diethyl imidazole-2,4-dicarboxylate serves as an excellent and cost-effective starting scaffold for the development of novel kinase inhibitors. The protocols detailed herein provide a comprehensive, field-proven workflow—from the rational design and synthesis of a focused compound library to its subsequent evaluation in robust biochemical and cell-based assays. This systematic approach allows researchers to efficiently identify and validate new chemical entities with therapeutic potential. Hits identified through this workflow can be further optimized through iterative structure-activity relationship (SAR) studies to improve potency, selectivity, and drug-like properties, ultimately leading to promising preclinical candidates.

References

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Method

Application Notes and Protocols for the Derivatization of Diethyl Imidazole-2,4-dicarboxylate for Biological Screening

Introduction: The Imidazole-2,4-dicarboxylate Scaffold as a Privileged Structure in Drug Discovery The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole-2,4-dicarboxylate Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and act as a ligand for metal ions make it a "privileged" scaffold for interacting with biological targets. Diethyl imidazole-2,4-dicarboxylate, in particular, presents a versatile starting point for the synthesis of diverse compound libraries for biological screening. The two ester functionalities at the 2- and 4-positions, along with the reactive N-H of the imidazole ring, offer three distinct points for chemical modification. This allows for the systematic exploration of the chemical space around the imidazole core to identify novel bioactive molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[3][4]

This guide provides a comprehensive overview of the derivatization strategies for diethyl imidazole-2,4-dicarboxylate, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.

Strategic Derivatization of Diethyl Imidazole-2,4-dicarboxylate

The derivatization of diethyl imidazole-2,4-dicarboxylate can be strategically approached by targeting three key reactive sites: the imidazole nitrogen (N-1), and the two diethyl ester groups at positions C-2 and C-4. Each modification introduces new physicochemical properties and potential biological activities.

A general workflow for the derivatization and subsequent screening is outlined below:

Derivatization Workflow A Diethyl Imidazole-2,4-dicarboxylate B N-Alkylation/ Arylation A->B C Ester Hydrolysis A->C E Library of N-Substituted Derivatives B->E F Imidazole-2,4-dicarboxylic Acid C->F D Amide Formation G Library of Amide Derivatives D->G H Biological Screening E->H F->D G->H I Hit Identification & Optimization H->I

Caption: A generalized workflow for the derivatization of diethyl imidazole-2,4-dicarboxylate.

Part 1: N-Alkylation and N-Arylation of the Imidazole Ring

Modification at the N-1 position of the imidazole ring is a common strategy to modulate the lipophilicity and steric bulk of the molecule, which can significantly impact its biological activity.[5] The choice of alkylating or arylating agent allows for the introduction of a wide variety of functional groups.

Protocol 1: General Procedure for N-Alkylation

This protocol is adapted from established methods for the N-alkylation of substituted imidazoles.[6]

Rationale: The reaction proceeds via deprotonation of the imidazole N-H by a suitable base, followed by nucleophilic attack of the resulting imidazolate anion on an alkyl halide. The choice of base and solvent is critical for achieving good yields and preventing side reactions. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is often preferred to ensure complete deprotonation without competing nucleophilic addition to the ester groups.

Materials:

  • Diethyl imidazole-2,4-dicarboxylate

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethyl imidazole-2,4-dicarboxylate (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for N-Alkylation

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
1IodomethaneNaHDMF0 to RT1275-85
2Benzyl bromideK₂CO₃AcetonitrileReflux2460-70
3Ethyl bromoacetateDBUDMFRT1870-80

Part 2: Hydrolysis of Diethyl Esters and Subsequent Amide Formation

Hydrolysis of the diethyl esters to the corresponding dicarboxylic acid opens up a new avenue for derivatization, primarily through the formation of amides.[7] This allows for the introduction of a diverse range of substituents via coupling with various amines.

Protocol 2: Hydrolysis of Diethyl Imidazole-2,4-dicarboxylate

Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of a water-miscible co-solvent like ethanol or methanol helps to solubilize the starting material. Careful control of the reaction conditions, such as temperature and stoichiometry of the base, is important to achieve complete hydrolysis without promoting decarboxylation or other side reactions.

Materials:

  • Diethyl imidazole-2,4-dicarboxylate

  • Ethanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ice-water bath

Procedure:

  • Dissolve diethyl imidazole-2,4-dicarboxylate (1.0 eq) in ethanol.

  • Add 1 M NaOH solution (2.5 eq) and stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice-water bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of imidazole-2,4-dicarboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amide Coupling of Imidazole-2,4-dicarboxylic Acid

Rationale: The direct condensation of a carboxylic acid and an amine to form an amide bond requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitates amide bond formation with minimal side reactions and racemization.[9]

Materials:

  • Imidazole-2,4-dicarboxylic acid

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole-2,4-dicarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (2.2 eq) and DIPEA (4.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid groups.

  • Add the desired amine (2.2 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Amine Substrates for Amide Formation

EntryAmineProduct TypePotential Biological Relevance
1AnilineDi-anilideAnticancer, Antimicrobial[3][10]
2BenzylamineDi-benzylamideCNS activity
3MorpholineDi-morpholinylamideDiverse pharmacological activities
4Glycine methyl esterDi-peptidic derivativeBio-isosteres of natural products

Part 3: Characterization of Synthesized Derivatives

The structural integrity and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of esters and amides, N-H of imidazole).

Part 4: Biological Screening of the Derivative Library

The newly synthesized library of diethyl imidazole-2,4-dicarboxylate derivatives can be screened for a wide range of biological activities. Given the known pharmacological profile of imidazole-containing compounds, initial screening efforts could focus on antimicrobial and anticancer activities.[1][3]

Workflow for Biological Screening

Screening Workflow A Synthesized Compound Library B Primary Screening A->B C Antimicrobial Assay (e.g., MIC determination) B->C D Anticancer Assay (e.g., MTT assay) B->D E Inactive Compounds C->E Inactive F Active 'Hits' C->F Active D->E Inactive D->F Active G Secondary Screening F->G H Dose-Response Studies G->H I Selectivity Profiling G->I J Lead Compound Identification H->J I->J

Caption: A stepwise workflow for the biological screening of the synthesized compound library.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of each compound in MHB to achieve a range of concentrations.

  • Prepare an inoculum of the bacterial strain adjusted to a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria with antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible bacterial growth or by measuring the optical density at 600 nm.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used for screening the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Conclusion

Diethyl imidazole-2,4-dicarboxylate is a highly valuable and versatile scaffold for the generation of diverse chemical libraries for biological screening. The synthetic protocols outlined in this application note provide a robust framework for the derivatization of this core structure at its three key reactive sites. The subsequent biological screening protocols offer a clear path to identifying novel bioactive compounds with potential therapeutic applications. The systematic exploration of the chemical space around the imidazole-2,4-dicarboxylate core, guided by the principles of medicinal chemistry, holds significant promise for the discovery of new drug candidates.

References

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  • Bamoniri, A., & Keglevich, G. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(60), 38297-38301. [Link]

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  • Hüttel, R., & Sprengling, G. (1943). Über Imidazole, IV. Mitteil.: Eine neue Synthese des Imidazol-4,5-dicarbonsäure-diamids. Berichte der deutschen chemischen Gesellschaft (A and B Series), 76(3), 267-271.
  • Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 1-8. [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis, characterization and antimicrobial activity of imidazole derivatives. Asian Journal of Chemistry, 23(1), 269. [Link]

  • Tan, T. H., & Tiekink, E. R. (2018). Imidazoles as potential anticancer agents: An update on recent studies. Future medicinal chemistry, 10(12), 1493-1521. [Link]

  • Husain, A., Drabu, S., & Kumar, N. (2009). Synthesis and biological screening of di-and trisubstituted imidazoles. Acta poloniae pharmaceutica, 66(4), 389-396. [Link]

  • Chen, S., & Xu, J. (2012). Efficient one-pot HATU mediated coupling of dicarboxylic acid and amines for the synthesis of diamide at ambient temperature. Tetrahedron Letters, 53(48), 6527-6530. [Link]

  • Gabov, I. S., Khamidullina, L. A., Puzyrev, I. S., Ezhikova, M. A., Kodess, M. I., & Pestova, A. V. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079-2086. [Link]

  • CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.
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  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., & Liguori, A. (2015). Formation of acrylanilides, acrylamides, and amides directly from carboxylic acids using thionyl chloride in dimethylacetamide in the absence of bases. RSC advances, 5(100), 82255-82264. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Imidazoles as potential anticancer agents: a review. Current medicinal chemistry, 21(24), 2821-2837. [Link]

  • Tomi, I. H. R., Al-Daraji, A. H., Al-Qaysi, A. M. H., & Al-Bayati, R. I. H. (2018). Antimicrobial activity of imidazole derivatives represented by% inhibition against different microbial species. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Use of Diethyl Imidazole-2,4-dicarboxylate in the Preparation of Functionalized Polymers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Integration of Imidazole Functionality into Polymer Scaffolds The imidazole ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Integration of Imidazole Functionality into Polymer Scaffolds

The imidazole ring is a cornerstone of functional molecules in both biological and materials science domains. Its unique electronic structure, proton-donating and -accepting capabilities (amphoterism), and capacity for metal coordination make it a highly desirable moiety for incorporation into polymer backbones.[1] Polymers functionalized with imidazole groups exhibit a range of "smart" behaviors, including pH-responsiveness, catalytic activity, and the ability to chelate metal ions.[2][3] These properties are of paramount interest in the field of drug development for applications such as targeted drug delivery, stimuli-responsive therapeutic release, and the creation of biocompatible materials.[4][5]

Diethyl imidazole-2,4-dicarboxylate emerges as a versatile monomer for the synthesis of such functional polymers. Its bifunctional nature, possessing two reactive ester groups, allows for its participation in step-growth polymerization reactions, such as polycondensation, to form polyesters and polyamides. The strategic placement of the imidazole core within the polymer backbone introduces a latent functionality that can be exploited for advanced applications. This document provides a comprehensive guide to the utilization of diethyl imidazole-2,4-dicarboxylate in polymer synthesis, detailing potential polymerization pathways, expected polymer properties, and protocols for synthesis and characterization.

Causality of Experimental Design: Why Diethyl Imidazole-2,4-dicarboxylate?

The choice of diethyl imidazole-2,4-dicarboxylate as a monomer is predicated on the following strategic advantages:

  • Inherent Functionality: The imidazole ring is directly integrated into the polymer backbone, ensuring that its functional properties are an intrinsic part of the material's structure. This is in contrast to post-polymerization modification, which can sometimes be incomplete or lead to side reactions.

  • pH-Responsiveness: The imidazole moiety has a pKa in the range of 5.0-6.5, which is physiologically relevant.[3] This allows polymers incorporating this monomer to exhibit changes in solubility, conformation, or charge in response to the acidic microenvironments of tumors or endosomes, making them excellent candidates for targeted drug release systems.[3][6]

  • Metal Chelation: The nitrogen atoms in the imidazole ring are effective ligands for a variety of metal ions.[7][8] This property can be harnessed to create polymers for use as metal scavengers, contrast agents in medical imaging, or to deliver metal-based therapeutics.[4]

  • Hydrogen Bonding Capabilities: The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as an acceptor. This facilitates interactions with biological molecules, such as proteins and nucleic acids, and can also influence the supramolecular structure and morphology of the polymer.[1]

  • Versatility in Polymer Architecture: As a dicarboxylate, this monomer can be reacted with a variety of diols and diamines to synthesize a wide range of polyesters and polyamides with tailored properties.

Proposed Polymerization Workflows

The bifunctional nature of diethyl imidazole-2,4-dicarboxylate allows for its incorporation into polymer chains primarily through polycondensation reactions. Below are two detailed, representative protocols for the synthesis of a polyester and a polyamide. These protocols are based on established methods for similar dicarboxylic acid esters.[9][10][11][12]

Workflow 1: Synthesis of an Imidazole-Containing Polyester via Melt Polycondensation

This workflow describes the synthesis of a polyester by reacting diethyl imidazole-2,4-dicarboxylate with a diol, such as 1,6-hexanediol. Melt polycondensation is a common, solvent-free method for producing polyesters.

polyester_synthesis cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation monomer1 Diethyl Imidazole- 2,4-dicarboxylate reactor Reaction Vessel (Inert Atmosphere) monomer1->reactor monomer2 1,6-Hexanediol monomer2->reactor catalyst Catalyst (e.g., Ti(OBu)4) catalyst->reactor s1_heat Heat to 180-200°C reactor->s1_heat Mix s1_vac Ethanol Removal s1_heat->s1_vac Reaction s2_heat Increase Temp. (220-240°C) s1_vac->s2_heat Oligomer Formation s2_vac High Vacuum s2_heat->s2_vac Increase Viscosity product Imidazole-Functionalized Polyester s2_vac->product Polymerization

Caption: Workflow for polyester synthesis via melt polycondensation.

Protocol 1: Melt Polycondensation for Polyester Synthesis

  • Materials and Setup:

    • Diethyl imidazole-2,4-dicarboxylate

    • 1,6-hexanediol (or other suitable diol)

    • Titanium(IV) butoxide (Ti(OBu)₄) or other transesterification catalyst

    • A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Procedure:

    • Charging the Reactor: Charge the reactor with equimolar amounts of diethyl imidazole-2,4-dicarboxylate and 1,6-hexanediol. Add the catalyst (e.g., 0.05-0.1 mol% relative to the dicarboxylate).

    • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a slow nitrogen flow throughout the initial stage of the reaction.

    • Stage 1: Transesterification:

      • Heat the reaction mixture to 180-200°C with constant stirring.

      • Ethanol will begin to distill off as the transesterification reaction proceeds. Monitor the amount of ethanol collected. The reaction should continue until approximately 80-90% of the theoretical amount of ethanol has been removed. This stage typically takes 2-4 hours.

    • Stage 2: Polycondensation:

      • Gradually increase the temperature to 220-240°C.

      • Slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of excess diol and drive the polymerization reaction towards higher molecular weight.

      • A noticeable increase in the viscosity of the melt will be observed. Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired viscosity is reached.

    • Product Recovery:

      • Release the vacuum with nitrogen and cool the reactor to room temperature.

      • The resulting polyester can be dissolved in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) and precipitated in a non-solvent like methanol or water to purify it.

      • Dry the purified polymer under vacuum at 60-80°C until a constant weight is achieved.

Causality of Protocol Steps:

  • The use of a catalyst like Ti(OBu)₄ is crucial for accelerating the transesterification reaction.

  • The two-stage heating and vacuum process is essential. The first stage promotes the initial ester exchange at a lower temperature to minimize side reactions. The second, higher-temperature stage under vacuum is necessary to remove byproducts and drive the equilibrium towards the formation of high molecular weight polymer.

  • An inert atmosphere is maintained to prevent oxidative degradation of the polymer at high temperatures.

Workflow 2: Synthesis of an Imidazole-Containing Polyamide via Solution Polycondensation

This workflow details the synthesis of a polyamide from diethyl imidazole-2,4-dicarboxylate and a diamine, such as 1,6-hexanediamine, using a phosphorylation agent. This method is suitable for producing polyamides that may be thermally sensitive.[13][14][15]

polyamide_synthesis cluster_reaction Polycondensation Reaction monomer1 Diethyl Imidazole- 2,4-dicarboxylate reactor Reaction Flask (Inert Atmosphere) monomer1->reactor monomer2 1,6-Hexanediamine monomer2->reactor solvent Solvent (e.g., NMP) solvent->reactor reagents Condensing Agents (TPP, Pyridine, CaCl2) reagents->reactor r_heat Heat to 100-120°C reactor->r_heat Mix r_time React for 6-12h r_heat->r_time Stirring product Imidazole-Functionalized Polyamide r_time->product Precipitation & Purification

Caption: Workflow for polyamide synthesis via solution polycondensation.

Protocol 2: Solution Polycondensation for Polyamide Synthesis

  • Materials and Setup:

    • Diethyl imidazole-2,4-dicarboxylate

    • 1,6-hexanediamine (or other suitable diamine)

    • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

    • Triphenyl phosphite (TPP)

    • Pyridine (anhydrous)

    • Calcium chloride (CaCl₂) (anhydrous)

    • A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Procedure:

    • Reagent Preparation: In the reaction flask, dissolve equimolar amounts of diethyl imidazole-2,4-dicarboxylate, 1,6-hexanediamine, and calcium chloride in anhydrous NMP under a nitrogen atmosphere.

    • Addition of Condensing Agents: To the stirred solution, add pyridine followed by triphenyl phosphite. The amount of TPP should be stoichiometric with respect to the dicarboxylate.

    • Polycondensation: Heat the reaction mixture to 100-120°C and maintain this temperature with constant stirring for 6-12 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

    • Product Isolation and Purification:

      • After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyamide.

      • Collect the fibrous polymer by filtration.

      • Wash the polymer thoroughly with hot water and methanol to remove residual solvent and reagents.

      • Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.

Causality of Protocol Steps:

  • The Yamazaki-Higashi reaction, which uses a phosphite, pyridine, and a salt like CaCl₂, is an effective method for forming amide bonds from carboxylic acids (or their esters) and amines under relatively mild conditions.

  • Anhydrous conditions are crucial as water can react with the phosphite condensing agent and interfere with the polymerization.

  • The addition of CaCl₂ helps to keep the growing polymer chains in solution, preventing premature precipitation and allowing for higher molecular weights to be achieved.

Characterization of Imidazole-Functionalized Polymers

A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and functional properties.

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the formation of ester or amide linkages and the presence of the imidazole ring.Disappearance of O-H and N-H stretching from monomers. Appearance of characteristic C=O stretching for esters (~1735 cm⁻¹) or amides (~1650 cm⁻¹). Presence of C=N and C-N stretching from the imidazole ring.
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.Signals corresponding to the protons and carbons of the imidazole ring, the diol/diamine, and the newly formed ester/amide linkages. Integration of proton signals can confirm the monomer incorporation ratio in copolymers.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A unimodal distribution is indicative of a successful polymerization. The values of Mn, Mw, and PDI provide information on the length and distribution of the polymer chains.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.The Tg will indicate the transition from a glassy to a rubbery state and is a key parameter for material application. The presence or absence of a Tm will indicate if the polymer is semi-crystalline or amorphous.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Provides the decomposition temperature, which is crucial for determining the processing window and thermal stability of the material.

Application Notes: Harnessing the Functionality

The unique properties of polymers derived from diethyl imidazole-2,4-dicarboxylate open up a range of applications, particularly in drug development.

pH-Responsive Drug Delivery Systems

The imidazole moiety's ability to become protonated in acidic environments can be exploited to trigger the release of encapsulated drugs.

  • Mechanism: In the neutral pH of the bloodstream (pH 7.4), the imidazole groups are largely uncharged, and a polymer-based nanoparticle drug carrier would be stable. Upon reaching the acidic tumor microenvironment (pH ~6.5) or after endocytosis into the acidic endosome (pH ~5.5), the imidazole groups become protonated. This increase in positive charge can lead to electrostatic repulsion between polymer chains, causing the nanoparticle to swell or disassemble, thereby releasing the drug payload.[3][5]

drug_release cluster_neutral Neutral pH (e.g., Bloodstream) cluster_acidic Acidic pH (e.g., Tumor) np_stable Stable Nanoparticle (Drug Encapsulated) np_protonated Imidazole Protonation np_stable->np_protonated Enters Acidic Environment np_swelling Nanoparticle Swelling/ Disassembly np_protonated->np_swelling Electrostatic Repulsion drug_release Drug Release np_swelling->drug_release

Caption: pH-triggered drug release mechanism.

Metal-Coordinating Polymers for Therapy and Diagnosis

The chelating ability of the imidazole ring can be used to bind metal ions.

  • Applications:

    • Delivery of Metal-Based Drugs: Polymers can be designed to carry platinum-based anticancer drugs, where the imidazole can act as a ligand to form a stable complex.[4]

    • Contrast Agents: By chelating paramagnetic metal ions like Gadolinium(III), these polymers could serve as macromolecular contrast agents for magnetic resonance imaging (MRI).

    • Metal Scavenging: In cases of metal poisoning, these polymers could act as chelating agents to remove toxic heavy metals from the body.[2]

References

  • Al-Azzawi, A. M., & Sh. AL-Janabi, A. H. (2019). Synthesis and characterization of two novel poly(amide-imide)s containing pendent (5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl)phenyl moieties and natural amino acids linkages for adsorption of Cu(II). Journal of the Iranian Chemical Society, 16(12), 2733–2744.
  • Zhang, Y., & Mei, L. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. [Link]

  • Husain, D. K. (2020). Synthesis and Characterization of Poly (Ester‐Imide) S Based on Imide Dicarboxylic Acid with Dihydroxy Heterocyclic Compounds. Medical Science Journal for Advance Research, 1(2), 26-33.
  • Wang, X., et al. (2018). Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands. Polymers, 10(11), 1234. [Link]

  • Li, Y., et al. (2018). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. Advanced Healthcare Materials, 7(23), 1801137. [Link]

  • Kalinowska-Lis, U., et al. (2021). 2-Propyl-1H-imidazole-4,5-dicarboxylate acid supported cu/ni/fe/co complexes: synthesis, biological and catalytic evaluation.
  • Shirakawa, E., et al. (2007). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Journal of Polymer Science Part A: Polymer Chemistry, 45(22), 5346-5352.
  • Al-Qahtani, S. D. (2013). Metal-binding polymers as chelating agents. KU ScholarWorks. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3), 222. [Link]

  • Fares, M. M., et al. (2012). Stimuli pH‐responsive (N‐vinyl imidazole‐co‐acryloylmorpholine) Hydrogels; Mesoporous and Nanoporous Scaffolds. Journal of Applied Polymer Science, 126(S1), E863-E873.
  • Anastasiadi, R. M., et al. (2022). Imidazole-Based Monomer as Functional Unit for the Specific Detection of Paraxanthine in Aqueous Environments. Chemosensors, 10(8), 301. [Link]

  • Mehdipour-Ataei, S., & Akbarian-Feizi, A. (2014). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Advances, 4(27), 13959-13967. [Link]

  • Kobayashi, S., et al. (2007). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Macromolecules, 40(19), 6813-6816.
  • Hemp, S. T., et al. (2017). Synthesis of Water-Soluble Imidazolium Polyesters as Potential Nonviral Gene Delivery Vehicles. Biomacromolecules, 18(2), 479-487.
  • Hsiao, S. H., & Lin, S. Y. (2007). Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. European Polymer Journal, 43(7), 2899-2910.
  • Hemp, S. T., & Long, T. E. (2010). Tailoring macromolecular architecture with imidazole functionality: A perspective for controlled polymerization processes. Polymer, 51(25), 5873-5884.
  • Wei, Z., et al. (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 11(23), 3848-3857. [Link]

  • Yan, J., et al. (2024). A pH-sensitive imidazole grafted polymeric micelles nanoplatform based on ROS amplification for ferroptosis-enhanced chemodynamic therapy. Colloids and Surfaces B: Biointerfaces, 237, 113871.
  • Pellis, A., et al. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. European Polymer Journal, 130, 109680. [Link]

  • Al-Adel, F. F., et al. (2022).
  • Wang, Z., et al. (2021). Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties. Polymer Bulletin, 78(10), 5707-5724.
  • Yildiz, M., et al. (2020). Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate. Iranian Polymer Journal, 29(6), 515-523.
  • PubChem. (n.d.). 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2018). A pH-responsive polymer based on dynamic imine bonds as a drug delivery material with pseudo target release behavior. Polymer Chemistry, 9(33), 4365-4374.
  • Jiang, M., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4594-4623.
  • Patel, D. R., et al. (2022). Polymer based advanced recipes for imidazoles: a review. Turkish Journal of Chemistry, 46(3), 623-661.
  • Wang, Y., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 569. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • Jiang, Y., et al. (2015). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 7(12), 2411-2430. [Link]

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  • Hemp, S. T., et al. (2010).

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Method

Application Note: A Validated Protocol for the Hydrolysis of Diethyl Imidazole-2,4-dicarboxylate

Introduction Imidazole-2,4-dicarboxylic acid is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its rigid, multifunctional core pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazole-2,4-dicarboxylic acid is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its rigid, multifunctional core provides a unique scaffold for the design of enzyme inhibitors, receptor modulators, and metal-organic frameworks (MOFs).[1] The strategic hydrolysis of its diethyl ester precursor, diethyl imidazole-2,4-dicarboxylate, is a fundamental transformation for accessing this versatile intermediate. This application note provides a comprehensive, field-proven protocol for this hydrolysis, emphasizing the causality behind experimental choices to ensure reproducibility and high yield. The procedure detailed herein is designed for researchers in medicinal chemistry, organic synthesis, and materials science.

Reaction Principle

The hydrolysis of diethyl imidazole-2,4-dicarboxylate is achieved through saponification, a classic organic reaction involving the cleavage of an ester in the presence of a base. In this protocol, aqueous sodium hydroxide (NaOH) serves as the nucleophile, attacking the electrophilic carbonyl carbons of the two ester groups. This is followed by the elimination of ethanol and subsequent acidification to protonate the resulting dicarboxylate salt, yielding the desired imidazole-2,4-dicarboxylic acid. The choice of alkaline hydrolysis is predicated on its generally faster reaction rates and lower propensity for side reactions compared to acidic hydrolysis for this class of compounds.

Materials and Reagents

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Physical Form
Diethyl imidazole-2,4-dicarboxylate86724-13-2C₉H₁₂N₂O₄212.20White solid
Imidazole-2,4-dicarboxylic acid175874-61-0C₅H₄N₂O₄156.10Off-white powder
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Pellets or flakes
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46Liquid
Ethanol (EtOH)64-17-5C₂H₅OH46.07Liquid
Deionized Water (H₂O)7732-18-5H₂O18.02Liquid
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Powder

Experimental Workflow Diagram

hydrolysis_workflow cluster_reaction Reaction Setup cluster_hydrolysis Hydrolysis cluster_workup Work-up and Isolation cluster_analysis Product Characterization A Dissolve Diethyl imidazole-2,4-dicarboxylate in Ethanol C Combine solutions in a round-bottom flask A->C B Prepare aqueous NaOH solution B->C D Heat the mixture to reflux C->D E Monitor reaction progress by TLC D->E F Cool the reaction mixture E->F G Remove ethanol under reduced pressure F->G H Dissolve residue in water G->H I Acidify with concentrated HCl to pH ~2 H->I J Collect precipitate by vacuum filtration I->J K Wash the solid with cold deionized water J->K L Dry the product under vacuum K->L M Determine melting point L->M N Acquire NMR spectra (¹H, ¹³C) L->N O Perform FT-IR spectroscopy L->O

Caption: Workflow for the hydrolysis of Diethyl imidazole-2,4-dicarboxylate.

Detailed Experimental Protocol

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.6 g (50 mmol) of diethyl imidazole-2,4-dicarboxylate in 100 mL of ethanol. Gentle warming may be required to achieve complete dissolution.

  • In a separate beaker, prepare a solution of 6.0 g (150 mmol, 3 equivalents) of sodium hydroxide pellets in 50 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic; cool the beaker in an ice bath during preparation.

  • Once the NaOH solution has cooled to room temperature, add it to the ethanolic solution of the diethyl ester in the round-bottom flask.

Rationale: The use of a 3-fold excess of sodium hydroxide ensures the complete saponification of both ester groups and helps to drive the reaction to completion. Ethanol is used as a co-solvent to ensure the miscibility of the organic ester and the aqueous base.

2. Hydrolysis Reaction:

  • Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting material spot (visualized under UV light) indicates the completion of the reaction.

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Dissolve the remaining aqueous residue in approximately 50 mL of deionized water.

  • In a fume hood, slowly and carefully acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of imidazole-2,4-dicarboxylic acid will form. Caution: The neutralization reaction is exothermic.

  • Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with two portions of 20 mL of cold deionized water to remove any inorganic salts.

  • Dry the purified imidazole-2,4-dicarboxylic acid in a vacuum oven at 60-70 °C to a constant weight.

Rationale: Acidification is a critical step to protonate the dicarboxylate salt, which is soluble in water, to the neutral dicarboxylic acid, which is significantly less soluble and thus precipitates out.[2] Washing with cold water removes residual salts without significantly dissolving the product.

Product Characterization

The identity and purity of the synthesized imidazole-2,4-dicarboxylic acid can be confirmed by the following analytical techniques:

  • Melting Point: The expected melting point is in the range of 250-255 °C (with decomposition).

  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks around δ 13.0-14.0 (br s, 2H, COOH), δ 7.8-8.0 (s, 1H, imidazole C5-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected peaks around δ 160-165 (COOH), δ 135-145 (imidazole C2, C4), δ 120-125 (imidazole C5).

  • FT-IR (KBr): Characteristic absorptions are expected at 3400-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), 1700-1730 cm⁻¹ (C=O stretch of carboxylic acid), and 1550-1600 cm⁻¹ (C=N stretch of imidazole ring).[3]

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and re-check the reaction progress by TLC. Ensure the heating mantle is maintaining the correct temperature.
Inactive or insufficient NaOH.Use fresh, high-purity NaOH pellets. Ensure the correct stoichiometry is used.
Low Yield Product loss during work-up.Ensure the pH is sufficiently low (~2) to fully precipitate the product. Use ice-cold water for washing the precipitate to minimize loss.
Incomplete precipitation.After acidification, allow the mixture to stand in an ice bath for a longer duration (e.g., 1 hour) before filtration.
Product Contamination Inadequate washing.Wash the filtered product thoroughly with cold deionized water to remove any residual salts (e.g., NaCl).
Presence of starting material or mono-hydrolyzed product.If TLC indicates the presence of impurities, the product can be recrystallized from hot water.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[4][5]

  • Sodium Hydroxide: NaOH is corrosive and can cause severe skin and eye burns.[6][7][8] Handle with extreme care in a well-ventilated area or fume hood. Avoid inhaling dust.

  • Concentrated Hydrochloric Acid: HCl is corrosive and has toxic fumes. All handling should be performed in a fume hood.

  • Refluxing Solvents: Ethanol is flammable. Ensure that the reflux apparatus is properly set up and there are no sources of ignition nearby.

This detailed protocol, grounded in established chemical principles and supported by practical insights, provides a reliable method for the synthesis of imidazole-2,4-dicarboxylic acid, a key intermediate for further research and development in the pharmaceutical and materials science fields.

References

  • PubChem. 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester. Available from: [Link].

  • ACS Publications. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. 2022-09-07. Available from: [Link].

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. Available from: [Link].

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydroxide. Available from: [Link].

  • Tennessee Department of Health. Sodium Hydroxide (NaOH). Available from: [Link].

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Application

Scale-up Synthesis of Diethyl Imidazole-2,4-dicarboxylate for Preclinical Studies: An Application Note and Protocol

Introduction: The Significance of Diethyl Imidazole-2,4-dicarboxylate in Preclinical Research The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diethyl Imidazole-2,4-dicarboxylate in Preclinical Research

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Diethyl imidazole-2,4-dicarboxylate, in particular, serves as a critical intermediate in the synthesis of a variety of potential therapeutic agents. Its structural features allow for diverse functionalization, making it a valuable building block in drug discovery programs targeting a wide range of diseases. The progression of a promising compound from the bench to preclinical trials necessitates a robust and scalable synthetic process to ensure the production of high-purity material in sufficient quantities.[3][4]

This application note provides a detailed, field-proven protocol for the scale-up synthesis of Diethyl imidazole-2,4-dicarboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for key experimental choices. Adherence to these protocols will facilitate a self-validating system, ensuring batch-to-batch consistency and the high-quality material required for preclinical evaluation.

Strategic Overview: Selecting a Scalable Synthetic Route

Several synthetic routes to imidazole derivatives have been reported, including multi-component reactions and transition metal-free couplings.[1][5][6] For the scale-up of Diethyl imidazole-2,4-dicarboxylate, a convergent synthesis strategy is often preferred for its efficiency and control over impurity profiles. The selected method, adapted from established literature, involves the cyclization of key building blocks to form the imidazole core, followed by appropriate workup and purification.[7] This approach is advantageous for its use of readily available starting materials and its amenability to large-scale production.

Interactive Workflow for Scale-Up Synthesis

The following diagram illustrates the key stages in the scale-up synthesis and quality control of Diethyl imidazole-2,4-dicarboxylate.

Scale-up Synthesis Workflow start Start: Reagent Procurement & QC synthesis Step 1: Reaction Setup & Execution start->synthesis Verified Reagents workup Step 2: Quenching & Extraction synthesis->workup Reaction Mixture purification Step 3: Crystallization & Filtration workup->purification Crude Product drying Step 4: Product Drying purification->drying Wet Product qc Step 5: Final QC (Purity & Identity) drying->qc Dried Product release Release for Preclinical Studies qc->release Meets Specifications

Caption: Key stages in the scale-up synthesis of Diethyl imidazole-2,4-dicarboxylate.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a target scale of 100-500 g of Diethyl imidazole-2,4-dicarboxylate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8][9][10][11][12]

Materials and Reagents
ReagentGradeSupplierNotes
Diethyl 2-aminomalonate hydrochloride≥98%Commercially Available
Ethyl glyoxylate (50% in toluene)≥95%Commercially Available
Ammonium acetate≥98%Commercially Available
EthanolAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially AvailableFor extraction and crystallization
HexanesACS GradeCommercially AvailableFor crystallization
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium SulfateCommercially Available
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add diethyl 2-aminomalonate hydrochloride (1.0 eq).

    • Add ethanol (5 volumes, e.g., 5 mL per gram of starting material) to the flask and stir to dissolve.

    • Add ammonium acetate (1.2 eq) to the solution and stir until fully dissolved.

  • Reaction Execution:

    • Slowly add ethyl glyoxylate (50% in toluene, 1.1 eq) to the reaction mixture at room temperature over 30 minutes. An exotherm may be observed; maintain the temperature below 40 °C.

    • Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • To the resulting residue, add ethyl acetate (10 volumes) and water (5 volumes).

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 volumes) and brine (1 x 3 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or a semi-solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate complete crystallization.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold hexanes.

  • Drying:

    • Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Characterization and Quality Control

For preclinical studies, rigorous analytical characterization is mandatory to ensure the identity, purity, and stability of the synthesized compound.[4]

Analytical MethodPurposeAcceptance Criteria
¹H NMR, ¹³C NMR Structural ConfirmationSpectrum conforms to the structure of Diethyl imidazole-2,4-dicarboxylate.
HPLC-UV/MS Purity Assessment and Impurity ProfilingPurity ≥ 98.5%. Individual impurities ≤ 0.15%.[13][14][15][16]
Mass Spectrometry (MS) Molecular Weight ConfirmationObserved mass corresponds to the calculated molecular weight.
Elemental Analysis Elemental Composition%C, %H, %N within ±0.4% of theoretical values.[1]
Melting Point Physical CharacterizationSharp melting point range consistent with a pure compound.

Scale-Up Considerations and Challenges

Transitioning from a laboratory-scale synthesis to a preclinical batch requires careful consideration of several factors:

  • Heat Transfer: The exothermic nature of the initial reaction step requires efficient heat dissipation in larger reactors. A jacketed reactor with controlled cooling is recommended.

  • Mixing: Efficient stirring is crucial to maintain homogeneity and prevent localized overheating. The use of a mechanical stirrer with appropriate impeller design is essential.

  • Reagent Addition: The rate of addition of ethyl glyoxylate should be carefully controlled to manage the exotherm.

  • Crystallization: The cooling rate during crystallization should be controlled to obtain a consistent crystal size and morphology, which can impact filtration and drying times.

  • Safety: A thorough safety review should be conducted before commencing the scale-up synthesis, considering the flammability of solvents and potential hazards of the reagents.[8][9][10][11][12]

Preclinical Formulation and Stability

For preclinical evaluation, Diethyl imidazole-2,4-dicarboxylate will likely be formulated in a suitable vehicle for administration.[17] Preliminary formulation development should assess the solubility and stability of the compound in common preclinical vehicles such as saline, polyethylene glycol (PEG), or corn oil. Stability studies should be conducted under various conditions to determine the shelf-life of the bulk drug substance.

Conclusion

This application note provides a comprehensive and practical guide for the scale-up synthesis of Diethyl imidazole-2,4-dicarboxylate. By following the detailed protocols and considering the critical aspects of scale-up and analytical control, researchers can confidently produce high-quality material suitable for preclinical studies, thereby accelerating the drug development process.[3]

References

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • Imidazole synthesis. Organic Chemistry Portal.
  • Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.
  • Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles.
  • Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Introduction to small molecule drug discovery and preclinical development. Frontiers.
  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. PubMed.
  • MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. Capot Chemical.
  • Reaction strategies for synthesis of imidazole derivatives: a review.
  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
  • SAFETY D
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
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  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
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  • Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. PMC - NIH.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Diethyl Imidazole-2,4-dicarboxylate

Welcome to the technical support guide for the synthesis of Diethyl imidazole-2,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Diethyl imidazole-2,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and ensure product purity. We will delve into the mechanistic underpinnings of the reaction, troubleshoot common experimental hurdles, and provide detailed protocols grounded in established literature.

Overview of the Synthesis

Diethyl imidazole-2,4-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, often presents challenges related to yield and purity. The most common synthetic routes are variations of multicomponent reactions, such as the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source.[2][3][4]

A prevalent modern approach involves the reaction of diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate, which is prepared from ethyl 2-amino-2-cyanoacetate.[5] Subsequent diazotization and reduction, followed by deprotection, yield the target molecule.[5] Understanding the nuances of these steps is critical for optimization.

General Synthetic Pathway

G A Ethyl 2-amino-2-cyanoacetate D Diethyl 5-amino-1-(p-methoxybenzyl) -imidazole-2,4-dicarboxylate A->D B Ethyl Triethoxyacetate B->D C p-Methoxybenzylamine C->D E Diazotization & Reduction D->E 1. NaNO₂, H⁺ 2. H₃PO₂ F Hydrogenation (Pd/C) E->F Intermediate G Diethyl imidazole-2,4-dicarboxylate F->G

Caption: A generalized workflow for synthesizing Diethyl imidazole-2,4-dicarboxylate.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Answer: Low yields in this synthesis often trace back to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.

  • Probable Cause 1: Incomplete Reaction. The condensation and cyclization steps may be slow or stall.

    • Solution:

      • Temperature Control: Ensure the reaction is maintained at the optimal temperature. For the initial condensation, moderate temperatures are often sufficient, but the cyclization might require reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Reaction Time: Extend the reaction time. Some variations of this synthesis can require up to 48-72 hours to reach completion.[6]

      • Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the ammonia source (e.g., ammonium acetate) is common in Radziszewski-type syntheses to drive the equilibrium towards product formation.[2]

  • Probable Cause 2: Side Reactions. The complexity of multicomponent reactions means that alternative pathways can compete with the desired synthesis.

    • Solution:

      • Purity of Aldehyde: Aldehydes are prone to oxidation to carboxylic acids and self-condensation (aldol reactions). Use freshly distilled or high-purity aldehydes to minimize these side pathways.

      • Control of pH: The reaction is sensitive to pH. In acidic conditions, polymerization of starting materials can occur. If using aqueous ammonia or other bases, ensure the pH does not become excessively high, which can promote hydrolysis of the ester groups.

  • Probable Cause 3: Purification Losses. The product may be lost during extraction or crystallization.

    • Solution:

      • Extraction pH: Diethyl imidazole-2,4-dicarboxylate has both acidic (N-H) and basic (imidazole nitrogen) properties. Ensure the aqueous layer's pH is adjusted correctly during liquid-liquid extraction to keep the product in the organic phase. A neutral to slightly basic pH is typically optimal.

      • Solvent Choice: Use a suitable solvent for extraction, such as ethyl acetate or dichloromethane, in which the product has high solubility and impurities have lower solubility.[6]

      • Crystallization Technique: If purifying by crystallization, perform solvent screening to find an optimal system that allows for slow crystal growth, which excludes impurities more effectively.

Question 2: My final product shows multiple spots on TLC, even after purification. What are the likely impurities?

Answer: The presence of multiple spots indicates either unreacted starting materials or the formation of stable side products.

  • Probable Cause 1: Unreacted Starting Materials. Incomplete conversion is a common issue.

    • Identification & Solution: Compare the Rf values of the impurity spots with your starting materials. If they match, the reaction has not gone to completion. Re-subject the material to the reaction conditions or consider optimizing the reaction time and temperature as described above.

  • Probable Cause 2: Formation of Diethyl 5-chloro-imidazole-2,4-dicarboxylate. During the diazotization step, if copper(I) chloride is used or if chloride ions are present from HCl, a competing Sandmeyer-type reaction can occur, leading to a chlorinated side product.[5]

    • Identification & Solution: This impurity will have a similar polarity to the desired product but can be identified by mass spectrometry (look for the characteristic isotopic pattern of chlorine). To avoid this, ensure the diazotization is performed in the presence of a reducing agent like hypophosphorous acid and in the absence of catalytic copper salts.[5]

  • Probable Cause 3: Hydrolysis of Ester Groups. The diethyl ester is susceptible to hydrolysis to the corresponding mono-ester or dicarboxylic acid, especially under harsh acidic or basic workup conditions.

    • Identification & Solution: These acidic impurities will typically have a much lower Rf value on silica gel TLC and may streak. They can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup.[7] To prevent their formation, use neutral or mildly acidic/basic conditions and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Summary of Common Issues and Solutions
Problem Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time/temperature; monitor via TLC.
Side reactions (e.g., aldehyde oxidation)Use high-purity, freshly distilled reagents.
Purification lossesOptimize pH during extraction; perform solvent screening for crystallization.
Product Impurity Unreacted starting materialsDrive reaction to completion; re-purify.
Chlorinated byproductsAvoid copper salts during diazotization; use hypophosphorous acid.[5]
Hydrolyzed estersPerform a mild basic wash during workup; avoid harsh pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

For laboratory scale, column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity allows for the separation of the desired product from less polar starting materials and more polar byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also yield high-purity material.[8]

Q2: How critical is the choice of the ammonia source in a Debus-Radziszewski type synthesis?

The choice is very critical as it affects reaction rate and side product formation. Ammonium acetate is often preferred because it also acts as a buffer, maintaining the pH in a favorable range for the condensation and cyclization steps.[2] Using aqueous or gaseous ammonia can lead to a more basic environment, potentially increasing the rate of side reactions or hydrolysis.

Q3: Can this synthesis be scaled up for pilot or industrial production?

Yes, but several considerations are crucial. Temperature control becomes more challenging, and exothermic events must be managed carefully. The use of hazardous reagents like nitric acid (in some older procedures) requires specialized equipment.[9] For large-scale synthesis, developing a robust crystallization protocol is often more practical and cost-effective than chromatography for final purification.

Q4: What analytical techniques are essential for monitoring and characterization?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product.

  • Structural Confirmation: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of the final product.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity.

  • Identity Confirmation: Mass Spectrometry (MS) confirms the molecular weight of the product and helps identify impurities.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the synthesis of Diethyl imidazole-2,4-dicarboxylate via a debenzylation route.[5]

Experimental Workflow

G A 1. Dissolve protected imidazole in solvent (e.g., Ethanol) B 2. Add Pd/C catalyst A->B C 3. Purge with H₂ gas (balloon or Parr shaker) B->C D 4. Heat to reflux and monitor by TLC C->D Reaction E 5. Cool and filter through Celite to remove catalyst D->E F 6. Concentrate filtrate under reduced pressure E->F G 7. Purify crude product (Chromatography or Crystallization) F->G Purification H 8. Characterize pure product (NMR, MS) G->H

Caption: Step-by-step workflow for the deprotection of the intermediate.

Step-by-Step Methodology: Hydrogenolytic Deprotection

This procedure describes the final step: the conversion of diethyl 1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate to Diethyl imidazole-2,4-dicarboxylate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd, ~0.1 eq by weight) to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (a balloon is sufficient for small scale, or a Parr hydrogenator for larger scales).

  • Reaction: The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC until the starting material is completely consumed.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with additional ethanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel or by recrystallization to afford Diethyl imidazole-2,4-dicarboxylate as a solid.

References

  • Imidazole synthesis . Organic Chemistry Portal. Available from: [Link]

  • Preparation of imidazole-4,5-dicarboxylic acid. Google Patents (US4550176A).
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives . MDPI. Available from: [Link]

  • Method for preparing 2-propylimidazole-4,5-dicarboxylic acid. Google Patents (CN103193713A).
  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis . Slideshare. Available from: [Link]

  • Debus Radzisewski Imidazole Synthesis . YouTube. Available from: [Link]

  • An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester . ResearchGate. Available from: [Link]

  • Debus–Radziszewski imidazole synthesis . Wikipedia. Available from: [Link]

  • Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives . Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Synthesis of A. 1-(2,4-Dichlorophenacyl) imidazole . PrepChem.com. Available from: [Link]

  • Debus-Radziszewski Imidazole Synthesis . Scribd. Available from: [Link]

  • Synthesis of substituted imidazole-4,5-dicarboxylic acids . ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of imidazoles . Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides . ACS Publications. Available from: [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds . MDPI. Available from: [Link]

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines . NIH Public Access. Available from: [Link]

  • Removal of Imidazole from my crude product solution . Reddit. Available from: [Link]

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors . PubMed Central. Available from: [Link]

  • A convenient approach for the synthesis of imidazole derivatives using microwaves . Der Pharma Chemica. Available from: [Link]

  • IMIDAZOLE . Organic Syntheses. Available from: [Link]

  • Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework . Academia.edu. Available from: [Link]

  • Synthesis of imidazole derivatives in the last 5 years: An update . ResearchGate. Available from: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan . Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

Optimization

Common side reactions in the synthesis of imidazole-2,4-dicarboxylates

Welcome to our dedicated technical support center for the synthesis of imidazole-2,4-dicarboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of imidazole-2,4-dicarboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic pathway. Here, we address common challenges and frequently encountered side reactions in a practical, question-and-answer format, grounded in established scientific principles. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the synthesis and workup of imidazole-2,4-dicarboxylates, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low Yield of the Desired Di-ester and Presence of Multiple Byproducts in Radziszewski-type Synthesis.

Question: I am attempting to synthesize a diethyl imidazole-2,4-dicarboxylate using a Radziszewski-type reaction with diethyl 2-oxosuccinate, an aldehyde, and ammonium acetate, but my yields are consistently low, and my crude NMR shows a complex mixture of products. What is going wrong?

Answer:

The Radziszewski synthesis, while a robust method for imidazole formation, can be prone to side reactions, especially with highly functionalized starting materials like diethyl 2-oxosuccinate.[1][2] The complexity of your crude product likely arises from several competing reactions.

Causality and Mechanistic Insight:

The core of the Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3] In your case, diethyl 2-oxosuccinate serves as the dicarbonyl component. Potential side reactions include:

  • Incomplete Condensation: The initial formation of the diimine intermediate from the dicarbonyl and ammonia may be incomplete or compete with other condensation pathways.

  • Self-Condensation of Starting Materials: Aldehydes, especially those with enolizable protons, can undergo self-condensation (e.g., aldol reaction) under the reaction conditions. Similarly, the dicarbonyl compound can also self-condense.

  • Formation of Aroyl-imidazoles: Under certain conditions, the formation of 2-aroyl-4(5)-arylimidazoles as side products has been reported in related syntheses.[1]

Troubleshooting and Preventative Measures:

Potential Cause Suggested Solution
Suboptimal Reaction Conditions Systematically vary the reaction temperature, time, and solvent. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]
Stoichiometry of Reactants Carefully control the stoichiometry of your reactants. An excess of ammonium acetate is often used to drive the reaction towards the desired product.
Order of Addition The order in which you add the reactants can influence the outcome. Try pre-mixing the dicarbonyl and ammonium acetate before adding the aldehyde.
Purification Challenges The polarity of your desired product and the byproducts may be similar, making purification difficult. Consider a multi-step purification protocol.

Experimental Protocol: Optimized Radziszewski Synthesis of Diethyl Imidazole-2,4-dicarboxylate

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-oxosuccinate (1.0 eq.) and the desired aldehyde (1.0 eq.) in glacial acetic acid.

  • Add ammonium acetate (3.0-5.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Logical Workflow for Radziszewski Synthesis

Radziszewski_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification dicarbonyl Diethyl 2-oxosuccinate reaction Radziszewski Condensation (Glacial Acetic Acid, Reflux) dicarbonyl->reaction aldehyde Aldehyde aldehyde->reaction ammonia Ammonium Acetate ammonia->reaction quench Quench with Ice-Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Optimized workflow for Radziszewski synthesis of diethyl imidazole-2,4-dicarboxylate.

Problem 2: Unwanted Hydrolysis of Ester Groups.

Question: During my workup or purification, I am observing the formation of the mono-acid/mono-ester or the di-acid of my imidazole-2,4-dicarboxylate. How can I prevent this hydrolysis?

Answer:

The ester groups of imidazole-2,4-dicarboxylates are susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The imidazole ring itself can participate in this process.

Causality and Mechanistic Insight:

The nitrogen atoms in the imidazole ring can act as internal bases, catalyzing the hydrolysis of the ester groups.[6] The ester at the C4 position is generally more susceptible to hydrolysis than the ester at the C2 position. This has been demonstrated in the selective hydrolysis of diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate, where treatment with one equivalent of dilute sodium hydroxide preferentially cleaves the C4-ester.[7]

Troubleshooting and Preventative Measures:

Potential Cause Suggested Solution
Basic Workup Conditions Avoid using strong bases during workup. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate and minimize the contact time.
Acidic Workup Conditions Prolonged exposure to strong acids can also promote hydrolysis. Neutralize any acidic solutions promptly.
Silica Gel Chromatography The acidic nature of standard silica gel can sometimes lead to hydrolysis on the column. Consider using deactivated silica gel (by adding a small percentage of triethylamine to your eluent) or switching to a different stationary phase like alumina.[8]
Storage Store your purified di-ester in a dry, neutral environment to prevent slow hydrolysis over time.

Experimental Protocol: Mild Workup and Purification

  • After quenching the reaction, extract the product into a non-polar organic solvent like ethyl acetate.

  • If an aqueous wash is needed, use deionized water or brine. If a basic wash is required to remove acidic impurities, use a freshly prepared, cold solution of saturated sodium bicarbonate and perform the wash quickly.

  • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • For chromatographic purification, pre-treat your silica gel by flushing the column with your eluent system containing 0.5-1% triethylamine before loading your sample.[8]

Reaction Pathway: Desired vs. Side Reaction

Hydrolysis_Pathway diester Diethyl Imidazole-2,4-dicarboxylate monoester Imidazole-2-carboxylate-4-carboxylic acid diester->monoester Selective Hydrolysis (e.g., 1 eq. NaOH) diacid Imidazole-2,4-dicarboxylic acid diester->diacid Complete Hydrolysis (Excess Base/Acid) monoester->diacid Further Hydrolysis

Caption: Hydrolysis pathway of diethyl imidazole-2,4-dicarboxylate.

Problem 3: Formation of Decarboxylated Byproducts.

Question: I am synthesizing the imidazole-2,4-dicarboxylic acid, and upon heating or during subsequent reactions, I am losing one or both of the carboxylic acid groups. How can I control this decarboxylation?

Answer:

Imidazolecarboxylic acids are known to undergo decarboxylation upon heating, and the position of the carboxyl group on the imidazole ring influences its lability.

Causality and Mechanistic Insight:

The C2-carboxylic acid is generally more prone to decarboxylation than the C4- or C5-carboxylic acids due to the electronic nature of the imidazole ring. The nitrogen atoms flanking the C2 position can stabilize the transition state of decarboxylation. However, selective decarboxylation can be achieved under specific conditions. For instance, in the case of 1-methyl-4,5-imidazoledicarboxylic acid, heating in aprotic polar solvents like DMF favors the formation of the 4-carboxylic acid, while heating in acetic anhydride yields the 5-carboxylic acid.[9] This suggests that the reaction medium plays a crucial role in determining the outcome of the decarboxylation.

Troubleshooting and Preventative Measures:

Potential Cause Suggested Solution
High Reaction Temperatures If decarboxylation is a side reaction, try to perform your synthesis at the lowest possible temperature that allows for a reasonable reaction rate.
Solvent Effects The choice of solvent can influence the rate and selectivity of decarboxylation.[9] If you are intentionally trying to decarboxylate, screen different solvents to achieve the desired outcome.
pH of the Medium The protonation state of the imidazole ring and the carboxylic acid groups can affect the ease of decarboxylation. Careful control of pH may be necessary.

Experimental Protocol: Selective Decarboxylation (Hypothetical for 2,4-isomer based on known principles)

  • For selective decarboxylation at C2: Gently heat the imidazole-2,4-dicarboxylic acid in a high-boiling polar aprotic solvent such as DMF or DMSO and monitor the reaction progress by LC-MS to favor the formation of imidazole-4-carboxylic acid.

  • For selective decarboxylation at C4: Based on the principle of anhydride-mediated decarboxylation, heating the di-acid in acetic anhydride might favor the formation of imidazole-2-carboxylic acid, though this would require experimental verification.[9]

Problem 4: Presence of N-Acylated Impurities.

Question: My product appears to have an additional acyl group attached, and I suspect it's on one of the imidazole nitrogens. How does this happen and how can I avoid it?

Answer:

The imidazole ring is nucleophilic and can react with acylating agents to form N-acylimidazoles.[6][10] This can be an unwanted side reaction if your reaction mixture contains acylating agents or precursors to them.

Causality and Mechanistic Insight:

N-acylimidazoles are themselves reactive acylating agents and are often used as intermediates in synthesis.[10] If your synthesis involves, for example, an anhydride or an acid chloride, or if an acyl intermediate is generated in situ, the imidazole nitrogen of your product can compete with other nucleophiles for this acyl group. Sterically hindered N-acyl imidazoles are generally more stable towards nucleophilic attack.[10]

Troubleshooting and Preventative Measures:

Potential Cause Suggested Solution
Presence of Acylating Agents If possible, choose a synthetic route that avoids the use of strong acylating agents in the presence of the unprotected imidazole.
Reaction Conditions Lowering the reaction temperature can help to disfavor the N-acylation side reaction.
Protecting Groups If N-acylation is unavoidable, consider protecting the imidazole nitrogen with a suitable protecting group that can be removed later in the synthetic sequence.
Workup N-acylimidazoles are generally sensitive to hydrolysis.[10] A mild aqueous workup may help to hydrolyze any N-acylated byproduct back to the desired imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of imidazole-2,4-dicarboxylates?

A1: Imidazole-2,4-dicarboxylates are generally stable compounds but are susceptible to hydrolysis of the ester groups under basic or strong acidic conditions. The corresponding dicarboxylic acids can undergo decarboxylation upon heating.

Q2: How can I purify my crude imidazole-2,4-dicarboxylate?

A2: The most common methods are recrystallization and column chromatography. For recrystallization, common solvents include ethanol, ethyl acetate, or mixtures with hexanes.[11] For column chromatography on silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[8]

Q3: Can I selectively hydrolyze only one of the ester groups?

A3: Yes, selective hydrolysis of the C4-ester is possible. Treatment of a diethyl imidazole-2,4-dicarboxylate with one equivalent of a dilute base like sodium hydroxide at room temperature can preferentially yield the corresponding imidazole-2-carboxylate-4-carboxylic acid.[7]

Q4: What are the key differences in reactivity between the 2- and 4-positions of the imidazole ring in this system?

A4: The C2 position is electronically different from the C4 position. The C2-ester is generally less reactive towards nucleophilic attack than the C4-ester. Conversely, the C2-carboxylic acid is more prone to decarboxylation.

References

  • Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(13), 4551–4553. [Link]

  • Takahashi, Y., Wakamatsu, S., Tabata, H., Oshitari, T., Natsugari, H., Takahashi, H., & Ohwada, T. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. ACS Omega, 5(14), 8035-8043. [Link]

  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part VIII. The synthesis of some derivatives of imidazole-2,4-dicarboxylic acid. Journal of the Chemical Society, 2937-2943. [Link]

  • Takahashi, K., & Mitsuhashi, K. (1980). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan, 53(2), 557-558. [Link]

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. [Link]

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 856. [Link]

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351-367. [Link]

  • Jencks, W. P., & Carriuolo, J. (1960). Imidazole Catalysis. I. The Reaction of Imidazole with Phenyl Acetates. Journal of the American Chemical Society, 82(7), 1778-1786. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • CCDC. (2018). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • Organic Syntheses. (1941). Imidazole. Organic Syntheses, 21, 65. [Link]

  • Scott, A. D., & Mure, M. (2012). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Molecules, 17(4), 4386-4397. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(2). [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

  • Wikipedia contributors. (2023). Radziszewski reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Imidazole. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). Imidazole. [Link]

  • Royal Society of Chemistry. (n.d.). Imidazole. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. [Link]

Sources

Troubleshooting

Identifying and removing impurities in Diethyl imidazole-2,4-dicarboxylate

Welcome to the technical support center for Diethyl imidazole-2,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl imidazole-2,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities during its synthesis and purification. Our focus is on the causality behind experimental choices to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs): Impurity Identification & Analysis

This section addresses the critical first step in any purification workflow: understanding what impurities are present and why.

Q1: What are the most likely impurities in my crude Diethyl imidazole-2,4-dicarboxylate sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the deamination of a precursor like Diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate, followed by debenzylation[1]. Based on this and general chemical principles, you should anticipate the following impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as the 5-amino substituted imidazole derivative.

  • Synthetic Intermediates: Depending on the specific pathway, intermediates like the deaminated but still benzylated version, Diethyl 1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate, may persist if the final deprotection step is incomplete[1].

  • Hydrolysis Products: The ester functional groups are susceptible to hydrolysis, particularly if exposed to acidic or basic conditions, even from atmospheric moisture during workup or storage. This can lead to:

    • Mono-acid Impurity: Ethyl 4-(carboxy)imidazole-2-carboxylate or Ethyl 2-(carboxy)imidazole-4-carboxylate.

    • Di-acid Impurity: Imidazole-2,4-dicarboxylic acid.

  • Side-Reaction Products: Various synthetic routes for imidazoles can yield side products depending on the reaction conditions[2]. For instance, reactions involving aldehydes and ammonia can lead to various substituted imidazoles[3].

  • Residual Solvents: Solvents used during the reaction or initial purification steps (e.g., ethanol, ethyl acetate, hexane) are common impurities.

Q2: What is the best analytical approach to identify and quantify these impurities?

A2: A multi-pronged analytical strategy is most effective for a comprehensive impurity profile.

  • Thin-Layer Chromatography (TLC): This is your first-line, rapid assessment tool. It's excellent for monitoring reaction progress and getting a qualitative picture of the number of impurities. Use a standard mobile phase like ethyl acetate/hexane and visualize under UV light. Streaking or tailing of your main spot may indicate strong interactions with the silica, a common issue with basic imidazoles[4].

  • High-Performance Liquid Chromatography (HPLC) & LC-Mass Spectrometry (LC-MS): These are the gold standards for separation and quantification. An LC-MS method provides definitive identification by giving the mass of the parent compound and its impurities[5][6][7].

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is indispensable for structural confirmation. You can often identify and quantify impurities by integrating their unique signals relative to the product's signals. For example, the hydrolysis of an ester group would be indicated by the disappearance of the characteristic ethyl quartet and triplet and the appearance of a broad singlet for a carboxylic acid proton.

  • Thermogravimetric Analysis (TGA): If you suspect thermal instability or are using high-temperature purification methods like distillation, TGA can reveal the decomposition temperature of your compound[8][9][10]. Imidazole derivatives can undergo decomposition at elevated temperatures, which could be a source of impurities[8][9].

Analytical Technique Primary Use Key Insights Provided
TLC Rapid qualitative analysisNumber of components, relative polarity, reaction completion.
HPLC / LC-MS Quantitative analysis & IdentificationHigh-resolution separation, accurate quantification, mass confirmation of impurities.[5][6]
NMR Spectroscopy Structural elucidation & QuantificationUnambiguous structure confirmation, identification of structural isomers, quantification via integration.
TGA Thermal stability assessmentDetermines decomposition temperature, informs maximum safe handling/purification temperature.[8][10]
Troubleshooting & Optimization of Purification

This section provides solutions to common challenges encountered during the purification of Diethyl imidazole-2,4-dicarboxylate.

Q1: My compound is streaking badly on my silica gel column, leading to poor separation. How can I fix this?

A1: This is a classic problem caused by the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to tailing and poor resolution.

The Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to your mobile phase.

  • Triethylamine (TEA): Add 0.1% to 1% TEA to your eluent system (e.g., ethyl acetate/hexane). The TEA will preferentially bind to the acidic sites on the silica gel, allowing your imidazole compound to elute symmetrically.[4]

  • Alternative Stationary Phase: If tailing persists, consider switching to a more inert or basic stationary phase, such as neutral or basic alumina, which can provide better separation for basic compounds.[4]

Q2: I'm getting a very low yield after recrystallization. What are the likely causes?

A2: Low yield in recrystallization is typically due to suboptimal solvent choice or procedural errors.

  • Causality 1: Incorrect Solvent System. The ideal solvent should dissolve your compound completely when hot but poorly when cold. If solubility is still high when cold, much of your product will remain in the mother liquor.

    • Solution: Perform a solvent screen with small amounts of your crude product. Test common solvents like ethanol, isopropanol, ethyl acetate, and mixtures with hexanes. A successful recrystallization from ethanol has been reported for a similar compound[11].

  • Causality 2: Using Too Much Solvent. Dissolving the crude product in an excessive volume of hot solvent will prevent it from reaching saturation as it cools, drastically reducing crystal formation.

    • Solution: Add the hot solvent portion-wise to your crude solid, with heating and stirring, until it just dissolves. This ensures you are at the saturation point.

  • Causality 3: Cooling Too Rapidly. Crash cooling by placing the hot flask directly into an ice bath promotes the formation of small, often impure crystals and traps impurities.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop first. Once it has reached ambient temperature, then transfer it to an ice bath to maximize the recovery of pure crystals.[4]

Q3: After purification, my NMR spectrum still shows a persistent impurity. What's my next step?

A3: A persistent impurity indicates that its physicochemical properties (like polarity) are very similar to your target compound, making separation difficult with the current method.

  • Strategy 1: Orthogonal Purification. Switch to a purification technique that relies on a different chemical principle. If you used column chromatography (separation by polarity), try recrystallization (separation by solubility) or an acid-base extraction.

  • Strategy 2: Acid-Base Extraction. This is highly effective for separating basic imidazoles from neutral or acidic impurities. The process involves protonating your imidazole with an acid to make it water-soluble, allowing you to wash away organic-soluble impurities. Then, neutralizing the aqueous layer will precipitate your pure compound.[4]

  • Strategy 3: Re-optimize Chromatography. If another technique is not feasible, re-optimize your column chromatography.

    • Change Solvent System: Systematically vary the solvent ratio to find the "sweet spot" where separation is maximized.

    • Dry Loading: Instead of loading your sample dissolved in a liquid, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often leads to sharper bands and improved resolution.[4]

Workflow for Purification Strategy Selection

The choice of purification method should be guided by the initial analysis of the crude material. The following workflow provides a decision-making framework.

PurificationWorkflow start Crude Product Analysis (TLC, ¹H NMR) check_purity Purity > 95%? start->check_purity check_impurities What is the impurity profile? check_purity->check_impurities No recrystallize Recrystallization (For final polishing) check_purity->recrystallize Yes check_impurities->recrystallize One major, less soluble impurity column Column Chromatography (Silica or Alumina) check_impurities->column Multiple impurities with similar polarity acid_base Acid-Base Extraction check_impurities->acid_base Mainly neutral or acidic impurities end_product Pure Product (>99%) recrystallize->end_product column->end_product acid_base->end_product

Caption: Decision workflow for selecting the optimal purification strategy.

Detailed Experimental Protocols

Protocol 1: High-Recovery Recrystallization

This protocol is optimized to maximize yield and purity, ideal for a final purification step.

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., ethanol, isopropanol) dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, it is not a good recrystallization solvent. If it is poorly soluble, heat the mixture. A good solvent will dissolve the solid completely upon heating.

  • Dissolution: Place the bulk of the crude Diethyl imidazole-2,4-dicarboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask. Once at ambient temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Optimized Flash Column Chromatography

This protocol is designed to handle complex mixtures with multiple impurities.

  • Column Preparation: Select a column with an appropriate diameter. As a rule of thumb, use a silica-to-crude ratio of 50:1 to 100:1 by weight. Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate + 0.5% triethylamine).

  • Sample Loading (Dry Load Recommended): Dissolve your crude product (e.g., 200 mg) in a minimal amount of a volatile solvent like dichloromethane. Add ~1-2 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling & Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Diethyl imidazole-2,4-dicarboxylate.

Comparison of Purification Methods
Method Typical Purity Typical Yield Best For Key Limitation
Recrystallization >99%60-90%Final polishing step when a single major impurity is present.Requires a suitable solvent system; not effective for impurities with similar solubility.[4]
Column Chromatography >98%50-85%Complex mixtures with multiple components of varying polarities.Can be time-consuming and require large solvent volumes; potential for tailing with basic compounds.[4][12]
Acid-Base Extraction >95%70-95%Removing neutral or acidic impurities from the basic product.Not effective for removing other basic impurities.[4]
References
  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. Available from: [Link]

  • Google Patents. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.
  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Organic Syntheses. (sp. gr. 1.84) is slowly added from the dropping funnel. As soon as the temperature of the reaction mixture reaches 38°, the flask is surrounded by a vessel of ice water, and the rate of addition of acid is regulated so that the temperature is maintained at 38–43. Available from: [Link]

  • MDPI. Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO 2 Separation and Purification. Available from: [Link]

  • National Institutes of Health. Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Available from: [Link]

  • Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • PubMed. Hydrolysis of imidazole-2-ylidenes. Available from: [Link]

  • National Institutes of Health. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]

  • National Institutes of Health. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Available from: [Link]

  • Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available from: [Link]

  • ResearchGate. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Available from: [Link]

  • ResearchGate. A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives | Request PDF. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Metal Free Oxidative Decarbonylative Halogenation of Fused imidazoles. Available from: [Link]

  • ResearchGate. (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]

  • CNR-IRIS. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. Available from: [Link]

  • MDPI. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Available from: [Link]

  • PubMed. Four novel frameworks built by imidazole-based dicarboxylate ligands: hydro(solvo)thermal synthesis, crystal structures, and properties. Available from: [Link]

  • PubMed. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Available from: [Link]

  • Semantic Scholar. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms† PAPER. Available from: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available from: [Link]

  • ResearchGate. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Available from: [Link]_

  • Wiley Analytical Science. Imidazole quantification by LC determination. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Diethyl and Dimethyl Imidazole-2,4-dicarboxylate for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazole-2,4-dicarboxylate Scaffold The imidazole ring is a cornerstone in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole-2,4-dicarboxylate Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[2] Specifically, imidazole-2,4-dicarboxylates serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, including potential antimicrobial and anticancer agents. The ester functionalities at the 2 and 4 positions of the imidazole ring are critical for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn influence its pharmacokinetic and pharmacodynamic profile.

Theoretical Comparison: Steric and Electronic Effects of Ethyl vs. Methyl Esters

The primary distinction between diethyl and dimethyl imidazole-2,4-dicarboxylate lies in the nature of the alkyl groups of the ester moieties. These differences, though seemingly minor, can have a significant impact on the molecule's behavior.

Steric Effects: The ethyl group is sterically bulkier than the methyl group. This increased size can influence how the molecule interacts with biological targets. For instance, the larger ethyl groups might create steric hindrance, potentially reducing the binding affinity to a target protein if the binding pocket is constrained. Conversely, this increased bulk could also lead to enhanced selectivity for a specific target over others.

Electronic Effects: Both methyl and ethyl groups are weakly electron-donating. However, the ethyl group has a slightly stronger inductive effect than the methyl group. This can subtly influence the electron density of the imidazole ring and the carbonyl carbons of the ester groups, which may affect reactivity and the strength of interactions with biological macromolecules.

These fundamental differences are expected to manifest in the compounds' physicochemical properties and biological activities.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are paramount in determining its suitability as a drug candidate. The following table summarizes the available and predicted properties for diethyl and dimethyl imidazole-2,4-dicarboxylate.

PropertyDiethyl Imidazole-2,4-dicarboxylateDimethyl Imidazole-2,4-dicarboxylate
Molecular Formula C9H12N2O4C7H8N2O4
Molecular Weight 212.20 g/mol 184.15 g/mol
LogP (Predicted) 0.80.2
Topological Polar Surface Area (TPSA) 81.3 Ų81.3 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 55
Rotatable Bonds 64

Data for Diethyl Imidazole-2,4-dicarboxylate sourced from PubChem. Data for Dimethyl Imidazole-2,4-dicarboxylate is calculated based on its structure.

The most notable difference is the predicted LogP value, which is a measure of lipophilicity. The diethyl ester is predicted to be more lipophilic than the dimethyl ester. This difference can have profound implications for cell membrane permeability, with the more lipophilic diethyl ester potentially exhibiting better passive diffusion across cell membranes. However, excessive lipophilicity can also lead to issues with solubility and off-target effects.

Synthesis of Imidazole-2,4-dicarboxylates: A Representative Protocol

While a specific, detailed protocol for the direct synthesis of the title compounds is not extensively documented in readily accessible literature, a representative procedure for a closely related analogue, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, provides a valuable template.[3] This synthesis can be adapted by substituting the starting materials to yield the desired diethyl or dimethyl esters. The general strategy often involves the cyclization of appropriate precursors to form the imidazole ring, followed by esterification.

Experimental Workflow: Synthesis of a Dialkyl Imidazole Dicarboxylate

G reagents Starting Materials (e.g., dialkyl oxalacetate, amidine) cyclization Cyclization Reaction (with heating/reflux) reagents->cyclization 1. Mix solvent Solvent (e.g., Ethanol) solvent->cyclization 2. Dissolve workup Aqueous Work-up & Extraction cyclization->workup 3. Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate Crude Product product Final Product (Dialkyl Imidazole Dicarboxylate) purification->product 5. Purify

Caption: General workflow for the synthesis of dialkyl imidazole dicarboxylates.

Step-by-Step Methodology (Adapted from a similar synthesis[3])

Objective: To synthesize a dialkyl imidazole-2,4-dicarboxylate.

Materials:

  • Appropriate starting materials for the desired product (e.g., diethyl or dimethyl oxalacetate and a suitable amidine).

  • Anhydrous ethanol

  • Sodium ethoxide or a similar base

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine starting material in anhydrous ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide in ethanol.

  • Addition of the Dicarbonyl Compound: Slowly add the dialkyl oxalacetate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with hydrochloric acid.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure dialkyl imidazole-2,4-dicarboxylate.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Activities: An Inferential Analysis

The imidazole scaffold is known to be a key component in compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[4] While specific experimental data for diethyl and dimethyl imidazole-2,4-dicarboxylate is sparse, we can infer their potential activities based on the behavior of other imidazole derivatives and the influence of the ester groups.

Antimicrobial Activity

Imidazole-containing compounds are well-established antifungal and antibacterial agents.[5] The lipophilicity of a molecule is a critical factor in its ability to penetrate microbial cell walls and membranes. As indicated by the predicted LogP values, diethyl imidazole-2,4-dicarboxylate is more lipophilic than its dimethyl counterpart. This suggests that the diethyl ester may exhibit enhanced antimicrobial activity, particularly against bacteria with lipid-rich cell envelopes. Studies on other classes of antimicrobial compounds have shown that increasing the length of alkyl chains can lead to improved activity, up to a certain point.[2]

Anticancer Activity

Numerous imidazole derivatives have been investigated as potential anticancer agents, with some exhibiting potent activity against various cancer cell lines.[4][6] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways. The choice of ester group can influence a compound's ability to fit into the active site of an enzyme and its overall pharmacokinetic properties.

The slightly larger size of the diethyl ester could lead to a better fit in some enzyme active sites, resulting in enhanced inhibitory activity. However, for other targets, the smaller dimethyl ester might be more favorable. Without experimental data, it is difficult to predict which would be more potent. However, the difference in lipophilicity will likely affect their cellular uptake and distribution, which are crucial for anticancer efficacy.

Structure-Activity Relationship (SAR) Considerations

The following diagram illustrates the key structural features of the imidazole-2,4-dicarboxylate scaffold and how modifications at the ester positions can influence biological activity.

SAR cluster_0 Imidazole-2,4-dicarboxylate Scaffold Imidazole Ring Imidazole Ring Ester at C2 Ester at C2 Imidazole Ring->Ester at C2 Modulates Electronic Properties Ester at C4 Ester at C4 Imidazole Ring->Ester at C4 Influences Target Binding Methyl (CH3) Methyl (CH3) Ethyl (CH2CH3) Ethyl (CH2CH3) Methyl (CH3)->Ethyl (CH2CH3) Properties_M Potentially Higher Aqueous Solubility May Favor Smaller Binding Pockets Methyl (CH3)->Properties_M Lower Lipophilicity Less Steric Bulk Properties_E Potentially Better Membrane Permeability May Enhance Binding through Hydrophobic Interactions Ethyl (CH2CH3)->Properties_E Higher Lipophilicity Greater Steric Bulk

Caption: Structure-activity relationship considerations for imidazole-2,4-dicarboxylates.

Conclusion and Future Directions

In the absence of direct comparative experimental data, this guide has provided a theoretical and inferential comparison of diethyl and dimethyl imidazole-2,4-dicarboxylate. Based on fundamental principles of medicinal chemistry, the diethyl ester is predicted to be more lipophilic, which may lead to enhanced membrane permeability and potentially greater antimicrobial activity. The smaller size of the dimethyl ester may be advantageous for binding to sterically constrained targets.

The choice between these two valuable synthetic intermediates will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. It is our recommendation that researchers synthesize both compounds and evaluate them in parallel in their specific biological assays. This would not only provide definitive data for the project at hand but also contribute valuable knowledge to the broader scientific community. Future research should focus on direct comparative studies of these and other simple imidazole derivatives to build a more comprehensive understanding of their structure-activity relationships.

References

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  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC - NIH. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Antimicrobial Activities in terms of MIC (g/mL). ResearchGate. [Link]

  • Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.
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  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

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  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. [Link]

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  • Discovery of new imidazole derivatives containing the 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity. PubMed. [Link]

  • IC50 of the compounds against the two cancer cell lines according to the MTT assay. ResearchGate. [Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Diethyl Imidazole-2,4-dicarboxylate and Other Imidazole Derivatives

For researchers and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique electronic and structural pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique electronic and structural properties allow for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[2][3] This guide provides an in-depth technical comparison of the biological activity of Diethyl imidazole-2,4-dicarboxylate against other notable imidazole derivatives.

While direct experimental data on the biological activity of Diethyl imidazole-2,4-dicarboxylate is not extensively available in public literature, this guide will leverage data from structurally similar imidazole dicarboxylates and other derivatives to infer its potential activities. We will explore the structure-activity relationships that govern the efficacy of these compounds and provide detailed experimental protocols for their evaluation.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a key feature in many biological molecules, including the amino acid histidine. This structure's ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, allows it to interact with a wide variety of biological targets.[2] The versatility of the imidazole ring has led to its incorporation into a broad spectrum of clinically used drugs.

Caption: Generalized structure of the imidazole ring with potential substitution sites (R1-R5).

Diethyl Imidazole-2,4-dicarboxylate: Structure and Potential Activity

Diethyl imidazole-2,4-dicarboxylate features two diethyl ester groups at positions 2 and 4 of the imidazole ring. While direct biological data is scarce, its structural similarity to other biologically active imidazole dicarboxylates suggests potential in several therapeutic areas. For instance, the related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is a known intermediate in the synthesis of various antifungal and anticancer agents.[4] The presence of dicarboxylate moieties can influence the molecule's polarity and ability to interact with biological targets.[5]

Comparative Biological Activities

Antimicrobial and Antifungal Activity

Imidazole derivatives are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[6] While specific data for Diethyl imidazole-2,4-dicarboxylate is unavailable, studies on other imidazole derivatives provide a comparative baseline.

A study on imidazolium-based dicationic ionic liquids with dicarboxylate anions demonstrated that compounds with longer alkyl chains exhibited significant activity against various yeasts and bacteria.[5] For example, derivatives with a ten-carbon alkyl chain were active against several tested yeast and bacterial strains.[5] Another study on imidazole derivatives containing a 2,4-dienone motif identified compounds with potent, broad-spectrum inhibitory effects against Candida species, including fluconazole-resistant strains, with MIC values as low as 8 µg/mL.[6][7]

Table 1: Comparative Antimicrobial Activity of Selected Imidazole Derivatives

Compound/Derivative ClassTarget Organism(s)MIC (µg/mL)Reference
Imidazole-dienone derivative (Compound 31)Candida albicans (fluconazole-resistant)8[6]
Imidazole-dienone derivative (Compound 42)Staphylococcus aureus4[6]
Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylateVarious bacterial strainsReported as effective with low MICs[2]
Imidazolium-based dicationic ILs (C10 chain)Various yeasts and bacteriaNot specified[5]

Based on these findings, it is plausible that Diethyl imidazole-2,4-dicarboxylate could exhibit antimicrobial and antifungal properties. The diethyl ester groups may influence its lipophilicity, a key factor in its ability to penetrate microbial cell membranes.

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented, with mechanisms ranging from the inhibition of key enzymes like kinases to the disruption of microtubule polymerization.[8][9] While no direct anticancer data for Diethyl imidazole-2,4-dicarboxylate has been reported, studies on similar structures are informative.

For example, Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate has shown significant cytotoxicity against human cancer cell lines.[2] A study on novel imidazole-thiazole hybrids identified a derivative (5a) with an IC50 value of 33.52 μM against a cancer cell line.[9] Furthermore, platinum (II) complexes of imidazole compounds have demonstrated potent anticancer activity, with IC50 values as low as 0.48 μM against the MDA-MB-231 breast cancer cell line.[10]

Table 2: Comparative Anticancer Activity of Selected Imidazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylateHuman cancer cell linesPotent activity reported[2]
Imidazole-thiazole hybrid (5a)Not specified33.52[9]
Platinum (II) imidazole complex (II4)MDA-MB-231 (breast cancer)0.48[10]
Imidazolium-based ionic liquidsA549 (lung cancer)Cytotoxicity observed[11]

The dicarboxylate structure of Diethyl imidazole-2,4-dicarboxylate could be a key determinant of its potential anticancer activity, possibly by mimicking the structure of purines and interfering with nucleic acid metabolism.[12]

Experimental Protocols

To facilitate further research into the biological activities of Diethyl imidazole-2,4-dicarboxylate and other imidazole derivatives, detailed protocols for standard assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Test compound (e.g., Diethyl imidazole-2,4-dicarboxylate) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the microtiter plate wells, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Add an equal volume of the standardized microbial inoculum to each well.

  • Include a positive control (microbe in broth without compound), a negative control (broth only), and a solvent control.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the Broth Microdilution Assay.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The imidazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While direct experimental evidence for the biological activity of Diethyl imidazole-2,4-dicarboxylate is currently limited, the data available for structurally related compounds strongly suggest its potential as an antimicrobial and anticancer agent. The presence of the dicarboxylate ester groups is likely to play a significant role in its biological profile, influencing its solubility, membrane permeability, and interaction with target molecules.

Further research is warranted to synthesize and screen Diethyl imidazole-2,4-dicarboxylate and a library of related derivatives to establish a clear structure-activity relationship. The experimental protocols provided in this guide offer a robust framework for such investigations. By systematically modifying the ester groups and other positions on the imidazole ring, it may be possible to optimize the potency and selectivity of these compounds, leading to the development of new and effective therapeutic agents.

References

  • Abbasov VM, Marzouk AA, Mammadov AM, Kazimova SZ, Talybov AH. Imidazole derivatives, synthesis and biological activity. Process Petrochem. oil-refining. 2012; 13:52.
  • Gaba M, Mohan C. Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions. Med Chem Res, MCR. 2016; 25:173-210.
  • Gariganti N, et al. Design, synthesis, anticancer activity of new amide derivatives derived from 1,2,3-triazole-benzofuran hybrids: an insights from molecular docking, molecular dynamics simulation and DFT studies. J. Mol. Struct. 2023; 1273:134250.
  • National Center for Biotechnology Information. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11481268, 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester. Retrieved January 24, 2026 from [Link].

  • Ningbo Inno Pharmchem Co.,Ltd. Sourcing Pharmaceutical Intermediates: The Role of Diethyl 2-Propylimidazole-4,5-dicarboxylate. Available from: [Link]

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  • Pereira, C., et al. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Scientific Reports, 10(1), 13495. 2020.
  • Shalini K, Sharma PK, Kumar N. Imidazole and its biological activities: a review. Der. Chemica Sinica. 2010;1(3):36-47.
  • Wang, S., et al. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19(9), 15653. 2014.
  • Wei, Y., et al. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4954. 2022.
  • Frizzo, C. P., et al. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions. International Journal of Molecular Sciences, 22(9), 4697. 2021.
  • Verma A, Joshi S, Singh D. Imidazole: having versatile biological activities. J. Chem. 2013(1):329412.
  • Molecules. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. 2014.
  • MDPI. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. 2023.
  • SciSpace. Imidazole: Having Versatile Biological Activities. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Dialkyl Imidazole-2,4-dicarboxylates

Introduction: The Imidazole-2,4-dicarboxylate Scaffold - A Privileged Yet Challenging Moiety The imidazole ring is a cornerstone in medicinal chemistry and materials science, appearing in essential biomolecules like the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole-2,4-dicarboxylate Scaffold - A Privileged Yet Challenging Moiety

The imidazole ring is a cornerstone in medicinal chemistry and materials science, appearing in essential biomolecules like the amino acid histidine and a plethora of pharmaceuticals.[1][2] Its unique electronic properties, including its ability to act as a proton donor and acceptor, make it a versatile component in drug design and catalysis.[1] The dialkyl imidazole-2,4-dicarboxylate scaffold, in particular, presents a synthetically intriguing platform. The two ester functionalities offer handles for further derivatization, for instance, into dicarboxamides that can mimic purine structures and potentially act as kinase inhibitors.[3]

However, the electronic and steric landscape of this molecule is complex. The two electron-withdrawing carboxylate groups significantly influence the reactivity of the imidazole core. Specifically, they decrease the nucleophilicity of the ring nitrogens and create considerable steric hindrance, particularly around the N-1 and C-2 positions. This guide provides a comparative analysis of the reactivity of different dialkyl imidazole-2,4-dicarboxylates, focusing on key transformations relevant to drug discovery and chemical synthesis. We will delve into the causality behind experimental choices and provide validated protocols to navigate the unique challenges posed by this scaffold.

Visualization of the Core Scaffold and Its Reactive Sites

The reactivity of dialkyl imidazole-2,4-dicarboxylates is dictated by several key positions. Understanding these is crucial for planning any synthetic transformation.

Caption: Key reactive sites on the dialkyl imidazole-2,4-dicarboxylate scaffold.

Comparative Reactivity Analysis

N-Alkylation: Overcoming Steric and Electronic Hurdles

N-alkylation is a fundamental transformation for modifying the properties of imidazole-containing compounds.[4] For dialkyl imidazole-2,4-dicarboxylates, this reaction is notoriously challenging. The combined steric bulk of the C-2 substituent and the C-4 carboxylate group severely restricts access to the imidazole nitrogens. Furthermore, the electron-withdrawing nature of the two ester groups diminishes the nucleophilicity of the ring.

Experimental Insight: Successful N-alkylation necessitates the use of strong, non-nucleophilic bases to deprotonate the imidazole N-H without competing in the subsequent alkylation step. The choice of solvent is also critical; polar aprotic solvents like DMF or THF are typically required to dissolve the imidazole salt and facilitate the SN2 reaction.

Comparative Data: The yield of N-alkylation is highly dependent on the steric bulk of both the C-2 substituent and the incoming alkylating agent.

EntryC-2 Substituent (R)Alkylating Agent (R'-X)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
1PropylEthyl iodideDBUDMF80-10024<50[5]
2PhenylBenzyl bromideDBUDMF80-10024<50[5]
3MethylMethyl iodideNaHTHFrt - 5012Variable[5]

As the data indicates, even with forcing conditions (high temperature, long reaction times), yields are often moderate at best, highlighting the inherent difficulty of this transformation.[5] The use of a less sterically demanding C-2 substituent (e.g., methyl) and a highly reactive alkylating agent (e.g., methyl iodide) can lead to more variable but potentially higher yields.[5]

Experimental Protocol: N-Alkylation of Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate

This protocol is adapted from established procedures for sterically hindered imidazoles.[5]

G start Start step1 Dissolve diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DMF under N2 atmosphere. start->step1 step2 Add DBU (1.2 eq) dropwise at room temperature. Stir for 30 minutes. step1->step2 step3 Add alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise. step2->step3 step4 Heat reaction mixture to 80-100 °C. Stir for 24-48 hours. step3->step4 step5 Monitor reaction progress by TLC. step4->step5 step6 Cool to RT, pour into water. step5->step6 step7 Extract with ethyl acetate (3x). step6->step7 step8 Combine organic layers, wash with brine, dry over Na2SO4, and concentrate. step7->step8 step9 Purify by column chromatography (silica gel). step8->step9 end End step9->end

Caption: Workflow for the N-alkylation of a dialkyl imidazole-2,4-dicarboxylate.

Causality:

  • Anhydrous DMF: Prevents quenching of the base and provides a polar medium for the reaction.

  • DBU (1,8-Diazabicycloundec-7-ene): A strong, non-nucleophilic base ideal for creating the imidazolide anion without interfering as a nucleophile.

  • Inert Atmosphere (N₂): Prevents atmospheric moisture from reacting with the base and other reagents.

  • Elevated Temperature: Necessary to overcome the high activation energy caused by steric hindrance.

Selective Hydrolysis of Ester Groups

The presence of two ester groups at the C-2 and C-4 positions opens the possibility of selective hydrolysis to furnish mono-acid derivatives, which are valuable synthetic intermediates. The relative reactivity of these esters is governed by the electronic environment and steric accessibility.

Mechanistic Considerations: In the case of diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate, treatment with one equivalent of dilute sodium hydroxide results in the selective hydrolysis of the C-2 ester.[6]

G start Diethyl 5-amino-1-(p-methoxybenzyl) -imidazole-2,4-dicarboxylate product Ethyl 5-amino-1-(p-methoxybenzyl) -imidazole-4-carboxylate start->product Selective Hydrolysis at C-2 reagent {1 eq. NaOH (aq) RT}

Caption: Selective hydrolysis of the C-2 ester group.

Causality: The selective hydrolysis of the C-2 ester over the C-4 ester can be attributed to electronic effects. The C-2 position is electronically distinct, being situated between two nitrogen atoms. This may render the C-2 carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide compared to the C-4 carbonyl. While both positions are sterically hindered, the electronic differentiation appears to dominate the reaction's regioselectivity in this specific substrate.[6]

Comparative Analysis of Alkyl Groups: While direct comparative studies are sparse in the literature, we can infer reactivity trends based on fundamental principles of ester hydrolysis:

Alkyl Group (R')Expected Relative Rate of HydrolysisRationale
MethylFastestLeast sterically hindered, facilitating nucleophilic attack at the carbonyl carbon.
EthylIntermediateModerate steric hindrance.
IsopropylSlowIncreased steric bulk near the reaction center.
tert-ButylSlowestSignificant steric hindrance prevents efficient approach of the nucleophile. Undergoes hydrolysis via an SN1-like mechanism under acidic conditions, but is stable to base.
Decarboxylation Reactions

Selective removal of the carboxyl groups is a key strategy for accessing imidazole-4-monocarboxylic acid or other isomers that are difficult to synthesize directly.[7] This transformation typically requires harsh conditions, such as heating in a high-boiling solvent.

Experimental Insight: Heating an imidazole-4,5-dicarboxylic acid in a high-boiling solvent like aniline can lead to the selective loss of one carboxyl group.[7] The reaction proceeds through the formation of an anilide intermediate, which can then be hydrolyzed to the corresponding monocarboxylic acid. The choice of which carboxyl group is removed can depend on the stability of the intermediate anionic species formed during decarboxylation.

Protocol: Partial Decarboxylation of Imidazole-4,5-dicarboxylic Acid

  • Heat the imidazole-4,5-dicarboxylic acid in boiling aniline.[7]

  • The reaction removes one carboxyl group, forming a 4-imidazolecarboxanilide intermediate.

  • Isolate the intermediate.

  • Hydrolyze the anilide by heating in an acidic or alkaline solution to yield imidazole-4-monocarboxylic acid.[7]

Causality:

  • High Temperature: Provides the necessary activation energy to break the C-C bond and release CO₂.

  • Aniline: Acts as a high-boiling solvent and a trapping agent to form a stable intermediate, driving the reaction forward.

Conclusion and Future Outlook

The reactivity of dialkyl imidazole-2,4-dicarboxylates is a nuanced interplay of steric and electronic factors. While transformations such as N-alkylation are challenging due to significant steric hindrance, they can be achieved with carefully selected strong bases and forcing conditions. The differential reactivity of the two ester groups allows for selective hydrolysis, providing access to valuable mono-acid intermediates. Furthermore, decarboxylation offers a route to less substituted imidazole cores.

For researchers and drug development professionals, a thorough understanding of these reactivity patterns is paramount. The choice of the dialkyl ester (methyl, ethyl, etc.) is not trivial and has significant downstream consequences for reaction efficiency and selectivity. Future work should focus on developing milder and more efficient protocols for the functionalization of this scaffold, potentially through the use of modern catalytic methods, to unlock its full potential in the synthesis of novel therapeutics and functional materials.

References

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). ([Link])

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. ([Link])

  • Talukdar, D., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. ([Link])

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. ([Link])

  • Li, B., et al. (2013). Alkyl substituents introduced into novel d10-metalimidazole-4,5-dicarboxylate frameworks: synthesis, structure diversities and photoluminescence properties. CrystEngComm. ([Link])

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  • Hollóczki, O., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. ([Link])

  • Shaw, G., et al. (1981). Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. ([Link])

  • ResearchGate. (2020). Synthesis and Unusual Reactivity of Dipropargyl Ester Derivatives of Imidazole-4,5-dicarboxylic Acid in Menshutkin and CuAAC Reactions. ([Link])

  • Daraji, D. G., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. ([Link])

  • Natarajan, S. R., et al. (2009). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Journal of Combinatorial Chemistry. ([Link])

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  • ResearchGate. (2014). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. ([Link])

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Comparative

A Senior Application Scientist's Guide to Diethyl Imidazole-2,4-dicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount. Molecules that offer multiple points for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount. Molecules that offer multiple points for diversification and can participate in robust, high-yielding reactions are invaluable assets in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Diethyl imidazole-2,4-dicarboxylate is one such scaffold that has garnered attention for its potential in constructing diverse heterocyclic systems. This guide provides an in-depth analysis of its performance in key organic reactions, benchmarked against established alternatives, and supported by detailed experimental protocols.

Introduction to Diethyl Imidazole-2,4-dicarboxylate: A Versatile Heterocyclic Building Block

Diethyl imidazole-2,4-dicarboxylate is a substituted imidazole derivative featuring two ester functionalities.[1] This structural arrangement offers a unique combination of reactivity and stability, making it an attractive starting material for the synthesis of a variety of more complex molecules. The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in various biological interactions.[2][3] The dicarboxylate ester groups provide convenient handles for further chemical modifications, such as hydrolysis, amidation, or reduction, allowing for the generation of diverse compound libraries for drug discovery and other applications.[1]

Performance in Multicomponent Reactions: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs) is a classic multicomponent reaction of significant importance in medicinal chemistry, as the 1,4-DHP core is a key pharmacophore in a number of blockbuster drugs.[4][5] This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source, often ammonia or ammonium acetate.[1][5] The efficiency of the Hantzsch reaction is highly dependent on the catalyst used.[6]

While Diethyl imidazole-2,4-dicarboxylate itself is not a direct reactant in the classical Hantzsch synthesis, imidazole derivatives have been explored as catalysts and as precursors for components in this reaction.[7][8] For the purpose of this guide, we will benchmark the performance of imidazole-based catalysts against other common catalysts in the Hantzsch reaction to provide a context for the utility of the imidazole scaffold in this important transformation.

Comparative Analysis of Catalysts in the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

The following table summarizes the performance of various catalysts in a model Hantzsch reaction between benzaldehyde, ethyl acetoacetate, and ammonium acetate. This data provides a benchmark for evaluating the efficacy of different catalytic systems.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
No CatalystEthanolReflux865[6]
p-TSAEthanolReflux682[6]
Tannic AcidH₂O80194[6]
Fe₃O₄@SiO₂-SO₃HEthanol600.596[6]
[Msim]Cl (Ionic Liquid)EthanolRoom Temp0.5 - 1High[7]

Analysis: The data clearly demonstrates that catalyzed reactions significantly outperform the uncatalyzed process in terms of both reaction time and yield.[6] Modern heterogeneous catalysts and ionic liquids show exceptional performance, leading to high yields in shorter reaction times under milder conditions.[6][7] Imidazole-based ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl), have emerged as highly effective catalysts, promoting the reaction efficiently at room temperature.[7] This highlights the potential of the imidazole scaffold to be incorporated into catalyst design for this important transformation.

Experimental Protocol: Hantzsch Synthesis using an Imidazole-based Ionic Liquid Catalyst

This protocol is adapted from the literature for the synthesis of 1,4-dihydropyridines using a Brønsted acidic ionic liquid as a catalyst.[7]

Materials:

  • Aldehyde (1 mmol)

  • β-dicarbonyl compound (1 mmol)

  • Primary amine or Ammonium acetate (1 mmol)

  • Barbituric acid (if applicable) (1 mmol)

  • 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) (as catalyst)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), the nitrogen source (1 mmol), and the imidazole-based ionic liquid catalyst in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or extraction, depending on its solubility.

  • The ionic liquid catalyst can often be recovered and reused.

Causality of Experimental Choices: The use of an imidazole-based ionic liquid as a catalyst offers several advantages. The acidic proton on the imidazolium ring can activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation. The ionic liquid medium can also enhance the reaction rate and selectivity.[9][10] Conducting the reaction at room temperature is energetically favorable and can minimize the formation of byproducts.

Benchmarking in the Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another cornerstone multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities.[3][11] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[12] Similar to the Hantzsch synthesis, the choice of catalyst is crucial for the efficiency of the Biginelli reaction.[2]

While direct participation of Diethyl imidazole-2,4-dicarboxylate as a reactant is not commonly reported, imidazole-containing compounds have been successfully employed in the synthesis of dihydropyrimidinone derivatives.[13] Furthermore, imidazole-based catalysts have shown great promise in this reaction.[9]

Comparative Analysis of Catalysts in the Biginelli Reaction

The following table presents a comparison of different catalysts for the synthesis of a model dihydropyrimidinone.

CatalystSolventTemperature (°C)TimeYield (%)Reference
HCl (Classical)EthanolRefluxLongLow[12]
CuCl₂·2H₂OAcetonitrileReflux-Low (for thiones)[2]
NiCl₂·6H₂OAcetonitrileReflux-50.3 (for thiones)[2]
Imidazolium-tagged Iron CatalystIonic Liquid--High[9]
Chitosan-supported Ionic LiquidSolvent-free90VariesHigh[14]

Analysis: The classical Biginelli reaction often suffers from harsh conditions and low yields.[12] Lewis acids can catalyze the reaction, but their effectiveness can vary significantly, as seen in the comparison between CuCl₂ and NiCl₂ for the synthesis of dihydropyrimidinethiones.[2] Notably, imidazole-based catalysts, including ion-tagged iron catalysts and chitosan-supported ionic liquids, have demonstrated excellent performance, offering high yields and the potential for catalyst recycling.[9][14]

Experimental Protocol: Biginelli Reaction using a Chitosan-Immobilized Ionic Liquid Catalyst

This protocol is based on a reported green synthesis of dihydropyrimidinones.[14]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1.3 mmol)

  • Urea (2 mmol)

  • Chitosan-supported Ionic Liquid (CSIL) (50 mg)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 mmol), ethyl acetoacetate (1.3 mmol), urea (2 mmol), and the chitosan-supported ionic liquid catalyst (50 mg).

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress using TLC (eluent: hexane:ethyl acetate 50:50).

  • After completion, extract the reaction mixture with ethyl acetate.

  • The solid catalyst can be recovered by filtration, washed with ethanol, and dried for reuse.

  • The organic layer is concentrated, and the crude product is purified by recrystallization from ethanol.

Causality of Experimental Choices: The use of a heterogeneous, recyclable catalyst like a chitosan-supported ionic liquid aligns with the principles of green chemistry.[14] Running the reaction under solvent-free conditions at an elevated temperature accelerates the reaction rate while minimizing waste. The straightforward work-up procedure, involving simple extraction and recrystallization, adds to the practicality of this method.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, visualize the general mechanisms of the Hantzsch and Biginelli reactions.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (2 equiv.) Enamine Enamine Ketoester1->Enamine Ketoester1->Knoevenagel Ammonia Ammonia Source Ammonia->Enamine DHP 1,4-Dihydropyridine Enamine->DHP Knoevenagel->DHP caption Generalized Hantzsch Dihydropyridine Synthesis Workflow

Caption: Generalized Hantzsch Dihydropyridine Synthesis Workflow

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Urea Urea/Thiourea Urea->Acyliminium DHPM Dihydropyrimidinone Acyliminium->DHPM Enolate->DHPM caption Simplified Biginelli Reaction Mechanism

Caption: Simplified Biginelli Reaction Mechanism

Conclusion and Future Outlook

Diethyl imidazole-2,4-dicarboxylate stands as a valuable and versatile building block in organic synthesis. While direct comparative data for its performance as a primary reactant in benchmark multicomponent reactions is still emerging, the broader family of imidazole derivatives has demonstrated significant utility, particularly in catalysis. The imidazole scaffold, as highlighted in the context of the Hantzsch and Biginelli reactions, can be leveraged to design highly efficient and green catalytic systems.

For researchers and drug development professionals, the key takeaway is the immense potential for diversification that Diethyl imidazole-2,4-dicarboxylate offers. Its functional handles allow for the systematic exploration of chemical space, a critical aspect of modern drug discovery. Future research should focus on exploring the direct application of this molecule in a wider range of organic transformations and on developing novel imidazole-based catalysts with enhanced activity and selectivity. The continued investigation into the performance of such compounds will undoubtedly contribute to the advancement of synthetic and medicinal chemistry.

References

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  • Sharma, M. G.; et al. A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Pharmaceutical Sciences and Research. (URL not provided in search results)
  • Synthesis and Characterization of Novel Biginelli Dihydropyrimidinone Derivatives Containing Imidazole Moiety. ResearchGate. May 2019. [Link]

  • Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering, Chemistry and Environmental Protection. [Link]

  • Jasinski, J. P.; et al. Diethyl 4-(4-chloro-2-propyl-1H-imidazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate monohydrate. IUCrData2018 , 3, x181408. [Link]

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